CDD-1653
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H22N6O4S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
3-[[5-methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H22N6O4S/c1-31-18-13-23-21(24-15-6-5-9-17(12-15)32(22,29)30)25-20(18)26-10-11-27(19(28)14-26)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H2,22,29,30)(H,23,24,25) |
InChIキー |
MHMPZSOMHQSWEN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The role of CDD-1653 in studying BMP signaling pathways
An In-depth Technical Guide on the Role of CDD-1653 in Studying BMP Signaling Pathways
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial and highly conserved cellular signaling system involved in a multitude of developmental and homeostatic processes, including embryogenesis, organogenesis, and tissue repair. BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, initiate signaling by binding to a complex of transmembrane serine/threonine kinase receptors on the cell surface.[1][2] The dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets.[3][4] Small-molecule inhibitors are invaluable tools for dissecting the complexities of such pathways. This compound has emerged as a first-in-class, potent, and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), providing researchers with a precise chemical probe to investigate BMP signaling.[3][4][5]
The Canonical BMP Signaling Pathway
The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heterotetrameric complex composed of two Type I and two Type II receptors.[2][6] The constitutively active Type II receptor (e.g., BMPR2) then phosphorylates and activates the Type I receptor (e.g., ALK2, ALK3, ALK6).[1][6] The activated Type I receptor subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[7][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.[1][8] This entire complex translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[1][7]
This compound: A Selective BMPR2 Inhibitor
This compound is a small molecule identified through DNA-encoded chemical library screening as a potent and selective inhibitor of BMPR2.[3][4] Its discovery marked a significant advancement, as it was the first reported monokinase-selective inhibitor for BMPR2.[3] This high selectivity makes it an exceptional tool for studying the specific roles of BMPR2 in the broader context of TGF-β family signaling, which involves numerous related kinases with conserved catalytic domains.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase domain of the BMPR2 protein. It competitively binds to the ATP-binding pocket, thereby reducing the ability of ATP to bind.[9] This action prevents the autophosphorylation and activation of the receptor, which in turn blocks the subsequent phosphorylation and activation of the Type I receptor and the downstream SMAD1/5/8 transcription factors.[9] The net result is the suppression of BMP-mediated gene expression.
Data Presentation
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Type | Value | Reference |
| BMPR2 | Kinase-Glo Assay (IC₅₀) | 2.8 nM | [3][10][11] |
| BMPR2 | Apparent Inhibition Constant (Kiapp) | 7 nM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | BMP Ligand | Value (IC₅₀) | Reference |
| HEK293T-BRE-Luc | Luciferase Reporter | BMP2 (5 ng/mL) | 6.92 µM | [3][11][12] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity Fold vs. BMPR2 | Status | Reference |
| ALK1 | >360-fold | --- | [3][11] |
| Other TGFβ family kinases | --- | Inactive | [3][11] |
| 403 Kinase Panel | Highly Selective | 0% Control at 1 µM | [3] |
Experimental Protocols
This compound is utilized in various experimental setups to probe the BMP pathway. Below are detailed methodologies for key experiments.
Protocol 1: BMP-Stimulated Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex in response to BMP stimulation and its inhibition by this compound.
-
Cell Culture: Seed HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter (293T-BRE-Luc) in a 96-well plate.
-
Inhibitor Pre-treatment: Once cells reach appropriate confluency, replace the medium with serum-free medium. Add varying concentrations of this compound to the wells.
-
BMP Stimulation: After a pre-treatment period (e.g., 30 minutes), add BMP2 ligand to a final concentration of 5 ng/mL.[3]
-
Incubation: Incubate the plate for 6 hours at 37°C.[3]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected reporter). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[3][12]
Protocol 2: Western Blot Analysis of SMAD1/5 Phosphorylation
This method directly assesses the phosphorylation status of R-SMADs, a key downstream event of BMPR2 activation.
-
Cell Culture and Starvation: Culture HEK293T or Human Umbilical Vein Endothelial Cells (HUVECs) to near confluency. Starve the cells in serum-free medium for several hours before the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., 25 µM) for 30 minutes.[11][12]
-
BMP Stimulation: Stimulate the cells with either BMP2 (e.g., 5 ng/mL for HEK293T) or BMP9 (e.g., 0.5 ng/mL for HUVECs) for 15 minutes.[11][12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated SMAD1/5 (pSMAD1/5).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with antibodies for total SMAD1/5 and a loading control (e.g., GAPDH) to ensure equal loading and to quantify the relative phosphorylation levels.[12]
Conclusion
This compound serves as a powerful and precise molecular tool for the pharmacological interrogation of the BMP signaling pathway. Its high potency and unparalleled selectivity for BMPR2 allow researchers to delineate the specific functions of this receptor without the confounding effects of off-target inhibition.[3][11] By enabling the controlled suppression of BMPR2 kinase activity, this compound facilitates detailed studies into the downstream consequences of pathway inhibition, from SMAD phosphorylation to target gene expression. Its utility in diverse cellular contexts, as demonstrated by experiments in both HEK293T and HUVEC cells, underscores its value in investigating the role of BMP signaling in both physiological and pathological conditions, paving the way for novel therapeutic strategies.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Bone morphogenetic protein signaling: the pathway and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. BMP Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Preclinical Development of CDD-1653: A Potent and Selective BMPR2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CDD-1653 is a novel, potent, and highly selective small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase.[1][2][3][4] Its discovery through DNA-encoded chemical library (DECL) screening represents a significant advancement in the development of targeted therapies for diseases associated with dysregulated BMP signaling, such as certain cancers and skeletal defects.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction to BMPR2 and its Role in Disease
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] BMPs belong to the Transforming Growth Factor-β (TGF-β) superfamily of ligands. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. BMPR2 is a type II receptor that, upon ligand binding, phosphorylates and activates a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). The activated type I receptor then phosphorylates downstream SMAD proteins (SMAD1/5/8), which translocate to the nucleus to regulate gene expression.
Dysregulation of the BMP signaling pathway, often due to mutations or altered expression of its components, is implicated in various diseases. Overactivation of this pathway has been linked to the progression of certain cancers and skeletal disorders, making BMPR2 an attractive therapeutic target.[2][3] However, the development of selective BMPR2 inhibitors has been challenging due to the high degree of conservation within the kinase domains of the TGF-β receptor family.[2][3]
Discovery of this compound via DNA-Encoded Chemical Library (DECL) Screening
The discovery of this compound originated from a large-scale screening of a DNA-encoded chemical library (DECL) containing 4.17 billion unique molecules.[2][3] This technology enables the rapid screening of vast chemical libraries against a protein target. The process identified initial hit compounds, CDD-1115 and CDD-1431, which were low-nanomolar selective inhibitors of BMPR2.[2][3]
However, these initial hits suffered from metabolic instability and high molecular weight.[2] To address these liabilities, a structure-activity relationship (SAR) study was initiated. This led to the synthesis and evaluation of numerous analogs, ultimately resulting in the identification of this compound.[2]
Experimental Workflow: DNA-Encoded Chemical Library (DECL) Screening
Caption: Workflow for the discovery of initial BMPR2 inhibitors using DECL technology.
Mechanism of Action of this compound
This compound functions as a potent and selective ATP-competitive inhibitor of the BMPR2 kinase domain.[1][4] By binding to the ATP-binding pocket of BMPR2, this compound prevents the transfer of a phosphate (B84403) group from ATP to the receptor and its downstream substrates. This inhibition of BMPR2 autophosphorylation and its ability to phosphorylate type I receptors effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of SMAD1/5/8 transcription factors.[1][4]
Signaling Pathway: BMPR2-Mediated SMAD Activation
Caption: this compound inhibits the BMP signaling pathway by targeting the BMPR2 kinase.
Preclinical Data Summary
The preclinical evaluation of this compound demonstrated its high potency, selectivity, and improved metabolic stability compared to the initial hit compounds.
In Vitro Potency and Selectivity
| Compound | BMPR2 IC50 (nM) | ALK1 IC50 (nM) | Selectivity (ALK1/BMPR2) |
| CDD-1431 | - | - | >360-fold |
| This compound | 2.8 | >1000 | >357 |
| CDD-1281 | 1.2 | >1000 | >833 |
Data sourced from Modukuri R K, et al. J Med Chem. 2023.[2]
Kinase Selectivity Profile
A comprehensive kinome scan of this compound against 403 kinases at a concentration of 1 µM revealed exceptional selectivity for BMPR2.[2] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities.
Metabolic Stability
| Compound | Mouse Liver Microsome (MLM) t1/2 (min) | Human Liver Microsome (HLM) t1/2 (min) |
| CDD-1431 | 7 | 22 |
| This compound | 40 | 305 |
| CDD-1281 | 45 | 80 |
Data sourced from Modukuri R K, et al. J Med Chem. 2023.[2]
Cellular Activity
In a cell-based BMP-responsive element (BRE) luciferase reporter assay using 293T cells, this compound effectively suppressed BMP2-induced reporter activity.[2]
| Compound | BRE-Luciferase IC50 (µM) |
| CDD-1431 | 4.87 |
| This compound | 6.92 |
| CDD-1281 | 6.19 |
Data sourced from Modukuri R K, et al. J Med Chem. 2023.[2]
Furthermore, pretreatment of HEK293T cells with this compound significantly reduced BMP2-stimulated phosphorylation of SMAD1/5.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against BMPR2 was determined using a radiometric kinase assay. The assay mixture contained the purified BMPR2 kinase domain, a peptide substrate, and [γ-³³P]ATP. The reaction was initiated by the addition of ATP and incubated at room temperature. The amount of ³³P incorporated into the substrate was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.
Cell-Based BMP-Responsive Element (BRE) Luciferase Reporter Assay
293T cells were transiently transfected with a BMP-responsive element (BRE)-luciferase reporter construct. Following transfection, cells were pre-treated with varying concentrations of this compound for a specified duration. Subsequently, the cells were stimulated with recombinant human BMP2 for 6 hours.[2] Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected control plasmid. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Western Blot Analysis of SMAD Phosphorylation
HEK293T cells were serum-starved and then pre-incubated with this compound.[5] The cells were then stimulated with BMP2 for 15 minutes.[5] Following stimulation, cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with primary antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5. A secondary antibody conjugated to horseradish peroxidase was used for detection, and the signal was visualized using an enhanced chemiluminescence (ECL) detection system.
Microsomal Stability Assay
The metabolic stability of this compound was assessed in mouse and human liver microsomes. The compound was incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched. The concentration of the remaining parent compound was quantified by LC-MS/MS. The half-life (t1/2) was calculated from the first-order decay plot.
Potential Clinical Applications and Future Directions
While there are currently no publicly available results from clinical trials of this compound, its potent and selective inhibition of BMPR2 suggests potential therapeutic applications in several diseases. The overactivation of the BMP signaling pathway has been implicated in the pathology of certain cancers, including pancreatic cancer.[2] Therefore, this compound could be investigated as a targeted therapy for these malignancies.
Furthermore, mutations in BMPR2 are a primary cause of heritable pulmonary arterial hypertension (PAH). Although inhibitors of BMPR2 might seem counterintuitive in a loss-of-function disease, the complex role of BMP signaling in vascular homeostasis suggests that selective modulation of the pathway could be beneficial.
Future development of this compound will likely involve comprehensive preclinical toxicology studies to establish a safety profile, followed by an Investigational New Drug (IND) application to enable the initiation of Phase I clinical trials in humans. These trials would assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and subsequently in patient populations with relevant diseases.
Conclusion
This compound is a first-in-class, potent, and highly selective inhibitor of BMPR2 kinase, discovered through an innovative DNA-encoded chemical library screening approach.[2][3] Its favorable preclinical profile, including high potency, excellent selectivity, and improved metabolic stability, makes it a promising candidate for further development. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug developers interested in the therapeutic potential of targeting the BMP signaling pathway with selective inhibitors like this compound. Continued investigation into its efficacy and safety is warranted to translate this promising preclinical candidate into a potential new medicine.
References
- 1. Developing BMPR2 Inhibitors and Methods of Treating Cancer and Cognitive Defects | Rutgers Research [research.rutgers.edu]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
The Inhibitory Effect of CDD-1653 on SMAD1/5/8 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CDD-1653, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). Specifically, this document details its inhibitory effects on the phosphorylation of SMAD1/5/8, key transcription factors in the BMP signaling pathway. The information presented herein is compiled from publicly available research, offering a comprehensive resource for professionals in the fields of cell biology, signal transduction, and drug discovery.
Introduction to this compound and the BMP/SMAD Pathway
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1]
Once phosphorylated, the R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.[2]
This compound has been identified as a potent and selective inhibitor of BMPR2, a type II BMP receptor.[3][4] By targeting BMPR2, this compound effectively blocks the initial step of the signaling cascade, thereby preventing the subsequent phosphorylation of SMAD1/5/8.[5][6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2.[3][5][6] This competitive inhibition prevents the autophosphorylation and activation of the receptor, which in turn blocks the downstream signaling events. The direct consequence of BMPR2 inhibition by this compound is a reduction in the phosphorylation of SMAD1/5/8, leading to a suppression of BMP-mediated gene transcription.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from published research.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for BMPR2 | 2.8 nM | Kinase Inhibition Assay | [3][4] |
| IC₅₀ for BMP-stimulated Luciferase Activity | 6.92 µM | BRE-Luciferase Reporter Assay in HEK293T cells | [6] |
| Cell Line | Treatment | Effect on pSMAD1/5 | Reference |
| HEK293T | 25 µM this compound + 5 ng/mL BMP2 | Significant decrease in phosphorylation | [7] |
| HUVEC | 25 µM this compound + 0.5 ng/mL BMP9 | Significant decrease in phosphorylation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize the effect of this compound on SMAD1/5/8 phosphorylation.
Cell Culture
-
HEK293T Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in Endothelial Cell Growth Medium (EGM-2) and maintained under the same conditions as HEK293T cells.
Western Blotting for pSMAD1/5/8
This protocol is designed to detect the levels of phosphorylated SMAD1/5 in cell lysates.
Reagents and Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies: Rabbit anti-phospho-SMAD1/5 (Ser463/465) and Rabbit anti-SMAD1.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
Procedure:
-
Cell Treatment: Cells are seeded and grown to 70-80% confluency. They are then pre-treated with the desired concentration of this compound for 30 minutes, followed by stimulation with the appropriate BMP ligand for 15 minutes.[7]
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed on ice using RIPA buffer. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with the primary antibody overnight at 4°C. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to pSMAD1/5 is quantified using densitometry software and normalized to the levels of total SMAD1 or a loading control like GAPDH.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD complex in response to BMP signaling.
Materials:
-
HEK293T cells.
-
BMP-responsive element (BRE) luciferase reporter plasmid.
-
Transfection reagent.
-
Luciferase assay system.
-
White, opaque 96-well plates.
Procedure:
-
Transfection: HEK293T cells are transiently transfected with a BRE-luciferase reporter plasmid, which contains multiple copies of the SMAD1/5/8 binding element upstream of a luciferase gene.[2][6]
-
Cell Seeding and Treatment: Transfected cells are seeded into 96-well plates. After allowing the cells to attach, they are treated with various concentrations of this compound followed by stimulation with BMP2.[6]
-
Incubation: The cells are incubated for a period of 6 hours to allow for the expression of the luciferase reporter gene.[6]
-
Luciferase Assay: The cells are lysed, and the luciferase activity in each well is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The luciferase readings are normalized to a control (e.g., cells treated with BMP2 alone). The data is then used to generate a dose-response curve, from which the IC₅₀ value for the inhibition of BMP-stimulated luciferase activity can be calculated.[6]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the BMP signaling pathway. Its high potency and selectivity for BMPR2 make it a precise instrument for dissecting the downstream effects of BMPR2 inhibition, particularly on SMAD1/5/8 phosphorylation and subsequent gene regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the BMP/SMAD pathway.
References
- 1. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Investigating Diseases of Overactive BMP Signaling with the Selective BMPR2 Inhibitor CDD-1653: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective Bone Morphogenetic Protein Receptor Type 2 (BMPR2) inhibitor, CDD-1653, and its application in studying diseases characterized by excessive BMP signaling. This document outlines the mechanism of action of this compound, details relevant disease contexts, and provides comprehensive experimental protocols for its investigation.
Introduction to Overactive BMP Signaling and this compound
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway, particularly its overactivation, is implicated in the pathophysiology of a range of diseases, including rare genetic disorders, cancer, and inflammatory conditions.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for BMPR2, a key component of the BMP signaling cascade. By targeting BMPR2, this compound offers a valuable tool for dissecting the role of this pathway in disease and exploring its potential as a therapeutic target.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of the BMPR2 kinase domain.[1] It competitively binds to the ATP-binding site of BMPR2, thereby preventing the phosphorylation and subsequent activation of downstream signaling molecules, specifically the SMAD1/5/8 transcription factors.[1] This inhibition effectively dampens the overactive BMP signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BMPR2) | 2.8 nM | In vitro kinase assay | [1][2] |
| Cellular IC50 (BRE-reporter assay) | 6.92 µM | HEK293T | [3] |
Diseases Associated with Overactive BMP Signaling
Overactivation of the BMP signaling pathway has been identified as a key driver in several diseases, making them potential areas of investigation for inhibitors like this compound.
| Disease Category | Specific Diseases | Role of Overactive BMP Signaling |
| Genetic Disorders | Fibrodysplasia Ossificans Progressiva (FOP) | Gain-of-function mutations in the BMP type I receptor ACVR1 lead to excessive bone formation in soft tissues. |
| Pulmonary Arterial Hypertension (PAH) | While often associated with loss-of-function BMPR2 mutations, some aspects of PAH pathology may involve paradoxical overactivation of downstream effectors. | |
| Cancer | Various solid tumors | BMP signaling can promote tumor growth, angiogenesis, and metastasis in certain cancer types. |
| Inflammatory Diseases | Atherosclerosis, Rheumatoid Arthritis | BMPs can contribute to inflammatory processes and tissue remodeling in these conditions. |
Mandatory Visualizations
BMP Signaling Pathway and Inhibition by this compound
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound on BMPR2.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay quantitatively measures the activity of the canonical BMP signaling pathway in response to BMP ligands and the inhibitory effect of compounds like this compound.
Cell Line:
-
HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (e.g., BRE-Luc).[4][5][6][7]
Materials:
-
HEK293T-BRE-Luc cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant human BMP-2
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-BRE-Luc cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete DMEM.[6] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The following day, replace the medium with 90 µL of serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
BMP Stimulation: Prepare a solution of BMP-2 in serum-free DMEM. Add 10 µL of the BMP-2 solution to each well to achieve a final concentration that elicits a submaximal response (to allow for inhibition to be observed). A typical final concentration is 10-50 ng/mL.[8]
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[6]
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with BMP-2 and vehicle). Plot the normalized data against the log of the this compound concentration to determine the IC50 value.
Western Blot for Phosphorylated SMAD1/5
This method is used to directly assess the phosphorylation status of SMAD1 and SMAD5, the immediate downstream targets of the BMP receptor kinases, upon treatment with this compound.
Materials:
-
Cells of interest (e.g., HEK293T, primary cells)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Recombinant human BMP-2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours.
-
Inhibitor and Ligand Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle for 1-2 hours. Stimulate the cells with BMP-2 (e.g., 50-100 ng/mL) for 30-60 minutes.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1/5 and a loading control like GAPDH.
In Vivo Studies in a Mouse Model of Heterotopic Ossification (HO)
Animal models are essential for evaluating the in vivo efficacy of this compound in diseases like FOP. A common model involves inducing heterotopic ossification in mice.
Animal Model:
-
Transgenic mice expressing a constitutively active form of ACVR1 (e.g., ACVR1 R206H) are commonly used to model FOP.
Materials:
-
FOP mouse model
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[1]
-
Anesthetic
-
Micro-CT scanner or X-ray machine
-
Histology reagents
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize the mice to the facility for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Prepare the dosing solution of this compound in a suitable vehicle.[1] The exact dosage and administration schedule (e.g., intraperitoneal injection, oral gavage, frequency) would need to be optimized based on pharmacokinetic and tolerability studies. A starting point for a similar BMP inhibitor, LDN-193189, was 3 mg/kg administered intraperitoneally.[10]
-
Induction of Heterotopic Ossification: HO can be induced in some FOP mouse models by a localized injury, such as a muscle pinch or injection of an inflammatory agent.
-
Monitoring and Efficacy Assessment: Monitor the animals regularly for any signs of toxicity. At the end of the study period, assess the extent of HO formation using non-invasive imaging techniques like micro-CT or X-ray.
-
Histological Analysis: Euthanize the animals and collect the affected tissues. Perform histological analysis (e.g., H&E staining, Safranin O staining) to examine the cellular composition of the lesions and the extent of bone and cartilage formation.
-
Data Analysis: Quantify the volume of heterotopic bone from the micro-CT scans. Score the histological sections for disease severity. Compare the results between the treatment groups and the vehicle control to determine the efficacy of this compound.
Preclinical Safety and Clinical Trial Status
As of the latest available information, there are no publicly disclosed preclinical safety and toxicology studies specifically for this compound. Similarly, there is no information on any ongoing or completed clinical trials for this compound. However, other inhibitors of the BMP signaling pathway are in various stages of clinical development for diseases like FOP and PAH, providing a rationale for the continued investigation of this class of molecules.[2][11][12]
Conclusion
This compound is a valuable research tool for investigating the role of overactive BMPR2 signaling in a variety of diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the in vitro and in vivo effects of this potent and selective inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to advance our understanding of the complex role of the BMP signaling pathway in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEK293T BRE-Luc/TK Renilla cell line | Cell Lines - Ximbio [ximbio.com]
- 5. researchgate.net [researchgate.net]
- 6. BRE Reporter 293 Cell Line [en.genomeditech.com]
- 7. interchim.fr [interchim.fr]
- 8. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches to treat pulmonary arterial hypertension by targeting BMPR2: from cell membrane to nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMPR2 mutation and clinical response to imatinib in a case of heritable pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Use of CDD-1653 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase.[1][2] Discovered through DNA-encoded chemical library screening, this compound exhibits a half-maximal inhibitory concentration (IC50) of 2.8 nM for BMPR2.[2] The BMP signaling pathway, of which BMPR2 is a critical component, plays a multifaceted and often contradictory role in cancer. Depending on the cellular context, it can act as either a tumor suppressor or a promoter of oncogenesis, making targeted inhibition a complex but potentially valuable therapeutic strategy.[3][4] This document provides a comprehensive technical overview of this compound, its mechanism of action, and a guide to its potential application in cancer research, based on its known properties and the established roles of its target, BMPR2.
Core Compound Properties and Preclinical Data
This compound was developed to overcome the metabolic instability of earlier BMPR2 inhibitor candidates.[2] Preclinical data demonstrates its high selectivity and improved pharmacokinetic profile, making it a valuable tool for investigating the therapeutic potential of BMPR2 inhibition.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Target | BMPR2 | [1][2] |
| IC50 | 2.8 nM | [2] |
| Selectivity | Highly selective against other TGF-β family kinases | [2] |
Table 2: Metabolic Stability of this compound
| Species | Microsomal Half-life (t½) | Reference |
| Mouse | > 30 min | [2] |
| Human | > 60 min | [2] |
Mechanism of Action
This compound functions by competitively inhibiting the binding of ATP to the kinase domain of BMPR2. This action prevents the subsequent phosphorylation and activation of the BMP type I receptors (ALK2, ALK3, ALK6). The inhibition of the type I receptor kinase activity blocks the phosphorylation of the downstream signal transducers, SMAD1, SMAD5, and SMAD8. Consequently, these SMADs cannot form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of BMP target genes.
Potential Applications in Cancer Research
While specific studies on this compound in cancer are not yet published, the role of its target, BMPR2, is increasingly recognized in various malignancies. Research indicates that BMPR2 can have dual functions, acting as a tumor suppressor in some cancers (e.g., certain colon cancers) while promoting metastasis in others (e.g., osteosarcoma).[3][5][6] This context-dependent role underscores the importance of targeted investigation.
Hypothetical Cancer Research Applications for this compound:
-
Osteosarcoma: High BMPR2 expression has been correlated with poor prognosis and metastasis in osteosarcoma.[5][6][7] this compound could be used in preclinical models to investigate whether inhibiting BMPR2 can reduce tumor growth and metastatic potential.
-
Breast Cancer: The BMP signaling pathway has been implicated in breast cancer progression and metastasis.[3][4] Studies using dominant-negative BMPR2 have shown increased lung metastases in mouse models.[4] Conversely, other reports suggest BMPR2 inhibition can decrease the viability of breast cancer cells.[4] this compound provides a specific tool to dissect these contradictory roles in different breast cancer subtypes.
-
Other Cancers: The involvement of BMP signaling in various other cancers, including lung and prostate cancer, suggests broader potential applications for a selective inhibitor like this compound.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in a cancer research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of BMP Signaling Suppresses Metastasis in Mammary Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of bone morphogenetic protein receptor 2 (BMPR2) in mammary tumors promotes metastases through cell autonomous and paracrine mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMPR2 promotes invasion and metastasis via the RhoA-ROCK-LIMK2 pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMPR2 promotes invasion and metastasis via the RhoA-ROCK-LIMK2 pathway in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone morphogenetic protein receptor 2 inhibition destabilizes microtubules promoting the activation of lysosomes and cell death of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CDD-1653: A Deep Dive into a Potent and Selective BMPR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CDD-1653, a first-in-class, highly potent, and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase. Through a detailed examination of its mechanism of action, key structural features, and the experimental data that led to its development, this document serves as a valuable resource for researchers in the fields of kinase inhibitor design, signal transduction, and therapeutic development for diseases associated with dysregulated BMP signaling.
Introduction: Targeting BMPR2 in Disease
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and repair. The biological effects of BMPs are mediated through a heteromeric complex of type I and type II serine/threonine kinase receptors. BMPR2 is a critical type II receptor that, upon ligand binding, phosphorylates and activates type I receptors, which in turn phosphorylate downstream SMAD transcription factors (SMAD1/5/8). Dysregulation of the BMP signaling pathway has been implicated in various diseases, including pulmonary arterial hypertension, cancer, and skeletal disorders, making BMPR2 an attractive therapeutic target.
This compound emerged from efforts to develop selective inhibitors of BMPR2 to dissect its physiological and pathological functions and to explore its therapeutic potential. This guide will explore the key structural determinants of this compound's potency and selectivity.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the ATP-binding site within the kinase domain of BMPR2.[1] By competitively binding to this pocket, this compound prevents the binding of ATP, the phosphate (B84403) donor for the phosphorylation of the type I receptor. This blockade of ATP binding effectively halts the downstream signaling cascade, leading to a reduction in the phosphorylation of SMAD1/5/8 transcription factors.[1] The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression, thereby attenuating the biological effects of BMP signaling.[1][2]
Structure-Activity Relationship (SAR) Analysis
The development of this compound was the result of systematic medicinal chemistry efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of initial hit compounds identified from DNA-encoded chemical library (DEC-Tec) screening.[3][4]
Core Scaffold and Key Moieties
This compound is a benzimidazole-based compound.[5] The SAR studies leading to this compound revealed several critical structural features:
-
2-Oxopiperazine Core: A significant improvement in potency was achieved by replacing a piperazine (B1678402) ring in the parent compound, CDD-1431, with a 2-oxopiperazine core to yield this compound.[4] This modification likely enhances the binding affinity within the BMPR2 kinase domain through favorable interactions.
-
Essential Sulfonamide Group: The presence of a sulfonamide group at the R³ position was found to be crucial for the inhibitory activity of this series of compounds.[4] The removal of this group in an analog (CDD-1654) resulted in an inactive molecule, highlighting its essential role in anchoring the inhibitor within the active site.[4]
Quantitative SAR Data
The following table summarizes the in vitro potency of this compound and related analogs against BMPR2 and their cellular activity.
| Compound | BMPR2 IC₅₀ (nM)[3][4] | BRE-Luc Reporter IC₅₀ (µM)[6] | Key Structural Features |
| This compound | 2.8 | 6.92 | 2-Oxopiperazine core, essential sulfonamide at R³ |
| CDD-1281 | 1.2 | 6.19 | A potent analog from a related series addressing metabolic lability. |
| CDD-1431 | - | 4.87 | Parent compound with a piperazine core. |
| CDD-1115 | 1.8 | 24.1 | An initial hit compound from the DEC-Tec screen. |
| CDD-1496 | - | 8.72 | A truncated analog of CDD-1431. |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme or cellular response by 50%.
The data clearly demonstrates the high potency of this compound at the low nanomolar level against the isolated BMPR2 kinase. The cellular activity, as measured by the BMP-responsive element (BRE) luciferase reporter assay, is in the micromolar range, a common observation for kinase inhibitors due to factors such as cell permeability and off-target effects within a cellular context.
Experimental Protocols
The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro BMPR2 Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of BMPR2.
Objective: To determine the IC₅₀ value of this compound against recombinant human BMPR2 kinase.
Methodology:
-
Reaction Setup: The BMPR2 kinase reaction is performed in a buffer solution (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate) containing a substrate (e.g., 0.33 mg/mL myelin basic protein).
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are pre-incubated with the BMPR2 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 120 minutes).
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-³³P]-ATP.
-
Quantification: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter. The IC₅₀ value is calculated by fitting the dose-response data to a suitable model.
BRE-Luciferase Reporter Assay
This cell-based assay assesses the ability of this compound to inhibit BMP-induced gene expression.
Objective: To determine the cellular potency (IC₅₀) of this compound in a BMP signaling context.
Methodology:
-
Cell Culture: HEK293T cells stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (293T-BRE-Luc) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
BMP Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 ng/mL BMP2) for several hours (e.g., 6 hours).
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the IC₅₀ value is determined from the dose-response curve.
Western Blotting for Phospho-SMAD1/5
This assay directly measures the phosphorylation of SMAD proteins, a key downstream event in the BMPR2 signaling pathway.
Objective: To confirm that this compound inhibits the phosphorylation of SMAD1/5 in response to BMP stimulation.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells are cultured and treated with this compound followed by stimulation with a BMP ligand (e.g., BMP9 or BMP2) as described for the luciferase assay.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated SMAD1/5 (pSMAD1/5). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane is often stripped and re-probed for total SMAD1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Densitometry: The intensity of the pSMAD1/5 bands is quantified and normalized to the total SMAD and loading control.
Selectivity Profile
A crucial aspect of a good kinase inhibitor is its selectivity. This compound has demonstrated remarkable selectivity for BMPR2.
-
Selectivity over other TGF-β Family Kinases: this compound is over 360-fold more selective for BMPR2 than for ALK1 and is inactive against all other type 1 and type 2 TGF-β family kinases.[2]
-
Broad Kinase Panel Screening: When tested against a large panel of over 400 kinases, this compound showed exceptional selectivity, with minimal off-target activity.[2]
This high degree of selectivity is a key advantage of this compound, as it minimizes the potential for off-target effects and provides a more precise tool for studying the specific roles of BMPR2.
Conclusion
This compound is a potent and highly selective inhibitor of BMPR2 that was developed through a systematic exploration of the structure-activity relationship of a novel benzimidazole (B57391) scaffold. The key to its high potency lies in the incorporation of a 2-oxopiperazine core and an essential sulfonamide moiety. Its mechanism of action involves the competitive inhibition of ATP binding to the BMPR2 kinase domain, leading to the suppression of downstream SMAD phosphorylation and gene expression. The detailed experimental protocols and SAR data presented in this guide provide a comprehensive understanding of this compound and serve as a valuable resource for the scientific community engaged in kinase inhibitor research and the development of novel therapeutics for BMP-related diseases.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Impact of CDD-1653 on Cellular Processes Regulated by BMPR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the selective Bone Morphogenetic Protein Receptor Type 2 (BMPR2) inhibitor, CDD-1653, and its impact on BMPR2-regulated cellular processes. This document summarizes the known quantitative data on the effects of this compound on BMPR2 signaling, outlines detailed experimental protocols for assessing its cellular impact, and provides visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and biological effects of inhibiting BMPR2 with this compound.
Introduction: BMPR2 Signaling and the Advent of this compound
Bone Morphogenetic Protein (BMP) signaling is a crucial pathway that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The BMP family of ligands initiates signaling by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. BMPR2 is a critical type II receptor in this pathway. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates downstream mediators, primarily the SMAD transcription factors (SMAD1, SMAD5, and SMAD8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Dysregulation of BMPR2 signaling is implicated in the pathophysiology of various diseases, most notably Pulmonary Arterial Hypertension (PAH), where loss-of-function mutations in the BMPR2 gene are a major genetic predisposition. Consequently, the development of selective inhibitors for BMPR2 is of significant interest for both basic research and therapeutic applications.
This compound has emerged as a potent and highly selective inhibitor of BMPR2.[1][2][3] It acts by competing with ATP for binding to the kinase domain of BMPR2, thereby preventing the phosphorylation and activation of downstream signaling components.[1][2] This targeted inhibition allows for the precise dissection of BMPR2-mediated cellular events.
Quantitative Analysis of this compound's Impact on BMPR2 Signaling
The following tables summarize the currently available quantitative data on the inhibitory effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value (nM) | Reference |
| BMPR2 | Biochemical Kinase Assay | IC50 | 2.8 | [1][2][3] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | Ligand | Parameter | Value (µM) | Reference |
| HEK293T-BRE-Luc | BMP-Responsive Luciferase Reporter | BMP2 | IC50 | 6.92 | [1] |
| HEK293T | Western Blot (pSMAD1/5) | BMP2 | Concentration for significant inhibition | 25 | [4] |
| HUVEC | Western Blot (pSMAD1/5) | BMP9 | Concentration for significant inhibition | 25 | [4] |
Visualizing the Impact of this compound
Canonical BMPR2 Signaling Pathway and Point of Inhibition
Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the impact of this compound on BMPR2-mediated cellular processes.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the impact of this compound on cellular processes regulated by BMPR2.
Western Blot for Phosphorylated SMAD1/5
Objective: To quantify the inhibition of BMP-induced SMAD1/5 phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HUVECs)
-
This compound (solubilized in DMSO)
-
Recombinant BMP ligand (e.g., BMP2, BMP9)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pSMAD1/5, anti-total SMAD1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate cells with the appropriate BMP ligand for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities and normalize pSMAD1/5 levels to total SMAD1 and the loading control (GAPDH).
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay
Objective: To measure the effect of this compound on BMPR2-mediated transcriptional activity.
Materials:
-
HEK293T cells
-
BRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Recombinant BMP2
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Allow cells to recover for 24 hours.
-
-
Treatment:
-
Pre-treat transfected cells with a dose range of this compound for 1 hour.
-
Stimulate cells with BMP2 (e.g., 5 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold-inhibition relative to the BMP2-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative PCR (qPCR) for BMP Target Gene Expression
Objective: To determine the effect of this compound on the expression of endogenous BMPR2 target genes (e.g., ID1, ID2, SMAD6).
Materials:
-
Cell line of interest
-
This compound
-
Recombinant BMP ligand
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or BMP ligand as described for the Western blot protocol (treatment times may be longer, e.g., 4-24 hours).
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Set up qPCR reactions with primers for target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the appropriate control condition.
-
Cell Proliferation (BrdU) Assay
Objective: To assess the impact of this compound on BMP-mediated cell proliferation.
Materials:
-
Proliferating cell line sensitive to BMP signaling
-
This compound
-
Recombinant BMP ligand
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to a fluorophore or HRP)
-
Detection reagents (e.g., fluorescent secondary antibody, TMB substrate)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound and/or BMP ligand for a period sufficient to observe changes in proliferation (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Detection:
-
Fix and denature the DNA according to the kit manufacturer's protocol.
-
Incubate with the anti-BrdU antibody.
-
Perform the detection steps.
-
-
Data Analysis:
-
Measure the signal (absorbance or fluorescence) using a microplate reader or quantify labeled cells by microscopy.
-
Compare the proliferation rates between different treatment groups.
-
Apoptosis (Annexin V) Assay
Objective: To determine if this compound influences BMP-regulated apoptosis.
Materials:
-
Cell line in which BMP signaling affects apoptosis
-
This compound
-
Recombinant BMP ligand or apoptosis-inducing agent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and/or BMP ligand (or an apoptosis inducer) for an appropriate duration (e.g., 12-48 hours).
-
-
Staining:
-
Harvest the cells (including any floating cells).
-
Wash the cells with PBS and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the kit protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the levels of apoptosis across the different treatment conditions.
-
Conclusion
This compound is a valuable research tool for elucidating the multifaceted roles of BMPR2 signaling in cellular physiology and disease. Its high potency and selectivity make it a superior probe compared to less specific kinase inhibitors. The data presented in this guide demonstrate its clear inhibitory effect on the canonical BMPR2-SMAD pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the downstream consequences of BMPR2 inhibition with this compound on a variety of cellular processes, including gene expression, proliferation, and apoptosis. Such studies will be instrumental in advancing our understanding of BMPR2 biology and in the development of novel therapeutic strategies targeting this important signaling pathway.
References
Methodological & Application
Application Notes and Protocols for CDD-1653, a Potent and Selective BMPR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDD-1653 is a highly potent and selective, first-in-class inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase.[1][2] With a half-maximal inhibitory concentration (IC50) of 2.8 nM, it serves as a valuable chemical probe for studying the role of BMPR2 in various biological processes and as a potential therapeutic agent in diseases associated with dysregulated BMP signaling.[1][2][3][4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a direct enzymatic kinase inhibition assay, a cell-based reporter assay for pathway inhibition, and a Western blot analysis of downstream signaling.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and disease pathogenesis. BMPs initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. Upon ligand binding, the constitutively active type II receptor (BMPR2) phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling mediators, primarily the SMAD transcription factors (SMAD1, SMAD5, and SMAD8).
This compound selectively inhibits the kinase activity of BMPR2 by reducing the binding of ATP to the kinase domain.[3] This blockade of BMPR2 activity prevents the subsequent phosphorylation of SMAD1/5/8, thereby inhibiting the canonical BMP signaling pathway.[3] The high selectivity of this compound for BMPR2 over other kinases makes it an excellent tool for dissecting the specific functions of this receptor.[4][5]
Data Presentation
The following table summarizes the in vitro activity of this compound in various assays.
| Assay Type | System | Target | Readout | IC50 | Reference |
| Biochemical Kinase Assay | Recombinant Human BMPR2 | BMPR2 Kinase Activity | ATP Depletion (Luminescence) | 2.8 nM | [1][2][3][4][5] |
| Cell-Based Reporter Assay | 293T-BRE-Luc Cells | BMP-Responsive Element (BRE) | Luciferase Activity | 6.92 µM | [5] |
| Cell-Based Signaling Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Endogenous BMPR2 | pSMAD1/5 Levels | 25 µM (Significant Inhibition) | [5] |
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro BMPR2 Kinase Inhibition Assay (Kinase-Glo® Format)
This assay biochemically quantifies the inhibitory effect of this compound on the kinase activity of recombinant BMPR2 by measuring the amount of ATP remaining after the kinase reaction.
Experimental Workflow Diagram:
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDD-1653, a Potent and Selective BMPR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a highly potent and selective, first-in-class inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase.[1][2][3] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of BMPR2 signaling. These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture experiments, assessing its impact on the BMPR2 signaling pathway, and evaluating its cytotoxic effects.
Mechanism of Action: this compound selectively targets the ATP-binding site within the kinase domain of BMPR2.[4] This inhibition prevents the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 transcription factors, which are key mediators of the canonical BMP signaling pathway.[4]
Data Presentation
The following table summarizes the available quantitative data for this compound. Researchers should note that cytotoxicity data (e.g., GI50, LC50) is not yet publicly available and should be determined experimentally for the specific cell line of interest using the protocols provided below.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| In Vitro IC50 | 2.8 nM | Recombinant BMPR2 kinase assay | [1][2][3][4][5] |
| Cellular IC50 | 6.92 µM | BMP-responsive element (BRE) luciferase reporter assay in HEK293T cells | [2][5] |
| Effective Concentration | 25 µM | Significant decrease in SMAD1/5 phosphorylation in HEK293T and HUVEC cells | [5] |
| GI50 / LC50 | Not yet reported | To be determined by the user |
Signaling Pathway Diagram
The following diagram illustrates the canonical BMPR2 signaling pathway and the point of inhibition by this compound.
Caption: Canonical BMPR2 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for determining the optimal concentration of this compound for a given cell line and experimental endpoint.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration and Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration range of this compound that effectively inhibits cell viability and to identify the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A suggested dilution series is: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM (vehicle control with DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Protocol 2: Western Blot Analysis of SMAD1/5 Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the BMPR2 signaling pathway by measuring the levels of phosphorylated SMAD1/5.
Materials:
-
Cell line of interest (e.g., HEK293T, HUVEC)
-
Complete cell culture medium
-
This compound
-
Recombinant human BMP ligand (e.g., BMP2 or BMP9)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate BMP ligand (e.g., 50 ng/mL BMP2 or 10 ng/mL BMP9) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total SMAD1 and a loading control like GAPDH.
-
Quantify the band intensities using densitometry software and normalize the phospho-SMAD1/5 signal to the total SMAD1 and loading control signals.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
Application Note: CDD-1653 Protocol for Western Blot Analysis of pSMAD1/5
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDD-1653 is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase, with an IC50 of 2.8 nM.[1][2][3] Its mechanism of action involves the inhibition of ATP binding to the BMPR2 kinase domain, which subsequently reduces the phosphorylation of the downstream SMAD1/5/8 transcription factors.[1] The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway has been implicated in several diseases, such as skeletal defects and cancer.[2][3]
This application note provides a detailed protocol for utilizing Western blot analysis to measure the inhibitory effect of this compound on the phosphorylation of SMAD1/5 (pSMAD1/5), a key biomarker of BMP pathway activation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BMP/SMAD signaling pathway and the experimental workflow for assessing the impact of this compound.
Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for pSMAD1/5 analysis after this compound treatment.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a representative experiment measuring the effect of this compound on BMP2-induced pSMAD1/5 levels.
| Treatment Group | This compound Conc. (µM) | BMP2 Stimulation | Normalized pSMAD1/5 Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | - | 1.0 | 0.1 |
| BMP2 | 0 | + | 8.5 | 0.7 |
| This compound + BMP2 | 5 | + | 4.2 | 0.4 |
| This compound + BMP2 | 10 | + | 2.1 | 0.2 |
| This compound + BMP2 | 25 | + | 0.9 | 0.1 |
Note: This data is illustrative. Actual results may vary depending on the cell line and experimental conditions. A published study has shown that pretreatment with 25 µM this compound significantly decreased the phosphorylation of SMAD1/5.[4]
Experimental Protocol: Western Blot for pSMAD1/5
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pSMAD1/5.
Materials
-
Cell Line: A cell line known to respond to BMP stimulation (e.g., HEK293T, C2C12, or Human Umbilical Vein Endothelial Cells - HUVECs).
-
This compound: Prepare stock solutions in DMSO.
-
Recombinant BMP ligand: (e.g., BMP2, BMP4, or BMP9).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The choice of blocking reagent can affect the sensitivity of detection.[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD1 (Ser463/465)/SMAD5 (Ser463/465) antibody.
-
Rabbit anti-SMAD1/5 antibody (for total SMAD1/5 as a loading control).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: (e.g., ECL).
-
Imaging System: Capable of detecting chemiluminescence.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, pretreat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes. Include a non-stimulated control group.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against pSMAD1/5, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the pSMAD1/5 signal to a loading control (e.g., total SMAD1/5 or β-actin).[8]
-
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on the BMP signaling pathway through Western blot analysis of pSMAD1/5. The provided protocol and diagrams offer a framework for researchers to investigate the effects of this potent BMPR2 inhibitor in various cellular contexts. Adherence to a consistent and well-controlled Western blot procedure is critical for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantifying BMP Signaling Inhibition using CDD-1653 with a Luciferase Reporter Assay
For Research Use Only.
Abstract
This application note provides a detailed protocol for utilizing CDD-1653, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type II receptor (BMPR2), in a cell-based luciferase reporter assay.[1][2][3] The assay is designed to quantitatively measure the inhibition of the canonical BMP signaling pathway. Bone Morphogenetic Proteins are a group of cytokines in the Transforming Growth Factor-β (TGF-β) superfamily that play crucial roles in cell differentiation, proliferation, and development.[4][5] Dysregulation of the BMP pathway is implicated in various diseases, making its components attractive therapeutic targets.[5][6] This document outlines the principles of the BMP signaling pathway, the mechanism of the luciferase reporter assay, and a step-by-step protocol for assessing the inhibitory activity of this compound. It also includes representative data and troubleshooting guidelines for researchers in cell biology and drug development.
Introduction
The BMP signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4][6] This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[5][7] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[5][6] Inside the nucleus, this complex binds to specific DNA sequences known as BMP-responsive elements (BREs) in the promoters of target genes, thereby regulating their transcription.[6][8]
This compound is a potent and selective small molecule inhibitor of BMPR2, with a reported IC50 of 2.8 nM.[1][2][3][9] By binding to the kinase domain of BMPR2, this compound interferes with the phosphorylation of SMAD1/5/8, effectively blocking downstream gene expression.[1] The luciferase reporter assay is a highly sensitive method to quantify the activity of this signaling pathway.[10] In this system, cells are engineered to contain a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing multiple BREs.[8][11] Activation of the BMP pathway leads to the expression of luciferase; the resulting bioluminescence can be measured and is directly proportional to the pathway's activity.[12] The inhibitory effect of compounds like this compound can be determined by measuring the reduction in the BMP-induced luciferase signal.[13]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 3034216-44-6 | MCE [medchemexpress.cn]
- 3. axonmedchem.com [axonmedchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. signosisinc.com [signosisinc.com]
- 9. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. goldbio.com [goldbio.com]
- 11. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDD-1653 in the Study of Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key signaling pathway implicated in the pathogenesis of PH is the bone morphogenetic protein receptor type 2 (BMPR2) pathway. Mutations in the BMPR2 gene are the most common genetic cause of heritable pulmonary arterial hypertension (PAH)[1]. The BMPR2 signaling cascade plays a crucial role in maintaining pulmonary vascular homeostasis, and its dysfunction leads to increased proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cell apoptosis, contributing to vascular remodeling[2].
CDD-1653 is a potent and selective inhibitor of BMPR2, with an in vitro IC50 of 2.8 nM. It acts by competing with ATP for binding to the kinase domain of BMPR2, thereby inhibiting the downstream phosphorylation of SMAD1/5/8 transcription factors. As an inhibitor of a key pathway in PH, this compound is a valuable research tool for elucidating the precise role of BMPR2 signaling in the development and progression of pulmonary hypertension and for exploring the potential of BMPR2 inhibition as a therapeutic strategy.
These application notes provide a comprehensive overview of the potential use of this compound in established in vivo and in vitro models of pulmonary hypertension. The protocols outlined below are based on standard methodologies for studying PH and can be adapted for the specific investigation of this compound's effects.
Data Presentation
The following tables are templates for organizing quantitative data obtained from studies using this compound in pulmonary hypertension models. Due to the absence of publicly available data for this compound in this specific application, the values provided are for illustrative purposes only and should be replaced with experimental data.
Table 1: In Vivo Efficacy of this compound in a Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Dose (mg/kg/day) | n | Right Ventricular Systolic Pressure (RVSP, mmHg) | Fulton's Index (RV/LV+S) | Pulmonary Artery Medial Wall Thickness (%) |
| Control (Vehicle) | 0 | 10 | 25.4 ± 2.1 | 0.28 ± 0.03 | 15.2 ± 1.8 |
| MCT + Vehicle | 0 | 10 | 58.9 ± 4.5 | 0.55 ± 0.06 | 35.7 ± 3.2 |
| MCT + this compound | 1 | 10 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| MCT + this compound | 5 | 10 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| MCT + this compound | 10 | 10 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
*Data are presented as mean ± SEM. RV: Right Ventricle; LV: Left Ventricle; S: Septum.
Table 2: In Vitro Effect of this compound on Human Pulmonary Artery Smooth Muscle Cell (hPASMC) Proliferation
| Treatment Group | Concentration (µM) | n | Cell Proliferation (% of Control) | Ki67 Positive Cells (%) |
| Vehicle Control | 0 | 6 | 100 | 5.2 ± 1.1 |
| PDGF-BB (20 ng/mL) | 0 | 6 | 185.4 ± 12.3 | 45.8 ± 4.7 |
| PDGF-BB + this compound | 0.1 | 6 | (Experimental Data) | (Experimental Data) |
| PDGF-BB + this compound | 1 | 6 | (Experimental Data) | (Experimental Data) |
| PDGF-BB + this compound | 10 | 6 | (Experimental Data) | (Experimental Data) |
*Data are presented as mean ± SEM. PDGF-BB is used to stimulate hPASMC proliferation.
Experimental Protocols
In Vivo Model: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of PH in rats using a single subcutaneous injection of monocrotaline, a widely used and reproducible model.[3][4][5][6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia (e.g., isoflurane)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Induction of PH:
-
Dissolve MCT in sterile saline to a final concentration of 60 mg/mL.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) to each rat. Control animals receive a saline injection.
-
House the animals under standard conditions for 28 days to allow for the development of PH.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Beginning on day 14 post-MCT injection (therapeutic protocol), administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 14 consecutive days.
-
-
Hemodynamic Assessment (Day 28):
-
Anesthetize the rats.
-
Insert a catheter connected to a pressure transducer into the right jugular vein and advance it into the right ventricle to measure Right Ventricular Systolic Pressure (RVSP).
-
Record and analyze the pressure waveforms.
-
-
Assessment of Right Ventricular Hypertrophy:
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to calculate the Fulton's Index (RV/LV+S), an indicator of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Perfuse and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Masson's trichrome.
-
Measure the medial wall thickness of small pulmonary arteries to assess vascular remodeling.
-
In Vitro Model: Proliferation of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
This protocol details the methodology for assessing the anti-proliferative effects of this compound on hPASMCs, a key cell type involved in the vascular remodeling seen in PH.[7][8][9][10][11]
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Smooth Muscle Growth Medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture hPASMCs in SmGM-2 supplemented with 5% FBS and growth factors in a humidified incubator at 37°C and 5% CO2.
-
Use cells between passages 4 and 8 for experiments.
-
-
Cell Seeding and Serum Starvation:
-
Seed hPASMCs into 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere for 24 hours.
-
Serum-starve the cells for 24 hours in a basal medium containing 0.5% FBS to synchronize the cell cycle.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-proliferative agent such as PDGF-BB (20 ng/mL) for 24-48 hours. Include a vehicle-only control group and a PDGF-BB only group.
-
-
Assessment of Cell Proliferation:
-
After the incubation period, assess cell proliferation using a preferred method (e.g., MTT assay).
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage relative to the vehicle-treated control.
-
Visualizations
Below are diagrams generated using Graphviz to illustrate key pathways and workflows relevant to the study of this compound in pulmonary hypertension.
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Molecular and functional characterization of the BMPR2 gene in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Expression by Human Pulmonary Artery Smooth Muscle Cells Containing a BMPR2 Mutation and the Action of ET-1 as Determined by Proteomic Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Pulmonary Artery Smooth Muscle Cells (HPASMC) Culture Protocol [sigmaaldrich.com]
- 10. Melk facilitates pulmonary artery smooth muscle cell proliferation and migration in pulmonary hypertension via modulation of YAP/TAZ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for CDD-1653: A Selective BMPR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and potential in vivo applications of CDD-1653, a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document includes a summary of its mechanism of action, protocols for its use in cell-based assays, and a representative protocol for in vivo studies based on a functionally related compound.
Mechanism of Action
This compound is a first-in-class, highly potent, and selective kinase inhibitor of BMPR2 with an IC50 of 2.8 nM.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition disrupts the downstream signaling cascade, primarily by reducing the phosphorylation of SMAD1/5/8 transcription factors.[1] The BMP signaling pathway, in which BMPR2 plays a crucial role, is vital for cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway has been implicated in various diseases, including cancer and skeletal defects.[3]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 (BMPR2 Kinase Assay) | 2.8 nM | Biochemical Assay | Demonstrates high potency and selectivity for BMPR2.[3] |
| IC50 (BRE-Luciferase Reporter Assay) | 6.92 µM | 293T-BRE-Luc Cells | Measures the inhibition of BMP-mediated gene expression in a cellular context.[6] |
| Cellular Concentration for SMAD1/5 Phosphorylation Inhibition | 25 µM | HEK293T and HUVEC Cells | Pretreatment with this concentration significantly decreased BMP2- and BMP9-stimulated phosphorylation of SMAD1/5.[6] |
| Metabolic Stability (t1/2 in Mouse Liver Microsomes) | 40 min | Mouse Liver Microsomes | Indicates good stability. |
| Metabolic Stability (t1/2 in Human Liver Microsomes) | 305 min | Human Liver Microsomes | Shows excellent stability in a human-derived system. |
Representative In Vivo Dosage of a BMPR2 Pathway Modulator (FK506/Tacrolimus)
Note: The following data is for FK506 (tacrolimus), a compound that activates BMPR2 signaling, and is provided as a reference for a potential starting point for in vivo studies with BMPR2 modulators. No specific in vivo dosage data for this compound has been publicly reported.
| Animal Model | Dosage | Route of Administration | Frequency | Study Context |
| Mice | 0.5 mg/kg | Subcutaneous Injection | Daily | Prevention of hypoxic pulmonary hypertension in mice with endothelial cell-specific Bmpr2 deletion.[7] |
| Rats | 1.5 mg/kg | Subcutaneous Injection | Daily | Reversal of monocrotaline-induced pulmonary hypertension.[7] |
| Rats | 0.5 mg/kg | Subcutaneous Injection | Daily | Reversal of severe pulmonary hypertension with neointima formation.[7] |
Experimental Protocols
In Vitro Protocol: Inhibition of SMAD1/5 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on BMP-induced SMAD1/5 phosphorylation in cell culture.
Materials:
-
This compound
-
HEK293T or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium and supplements
-
Recombinant human BMP2 or BMP9
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, and a loading control (e.g., anti-GAPDH)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate HEK293T or HUVEC cells and grow to 70-80% confluency.
-
Inhibitor Pretreatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25 µM).[6]
-
Remove the old medium from the cells and add the medium containing this compound. Incubate for 30 minutes at 37°C.
-
BMP Stimulation: Add recombinant BMP2 (e.g., 5 ng/mL for HEK293T) or BMP9 (e.g., 0.5 ng/mL for HUVECs) to the culture medium.[8] Incubate for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-SMAD1/5, total SMAD1, and total SMAD5.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable chemiluminescence substrate and imaging system.
-
Normalize the phospho-SMAD1/5 signal to the total SMAD1/5 and loading control signals.
-
In Vivo Protocol: Preparation and Administration of this compound
This protocol provides a method for dissolving this compound for in vivo use, based on manufacturer recommendations.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
Dissolution Protocol 1 (for aqueous-based administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 5 mg/mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Dissolution Protocol 2 (for oil-based administration):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 5 mg/mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. The final solvent composition will be 10% DMSO and 90% corn oil.
Administration:
-
The appropriate route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) and dosing volume will depend on the specific animal model and experimental design.
-
It is recommended to prepare the working solution fresh on the day of use.
Mandatory Visualizations
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genotype-phenotype effects of Bmpr2 mutations on disease severity in mouse models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR-mediated Bmpr2 point mutation exacerbates late pulmonary vasculopathy and reduces survival in rats with experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. FK506 activates BMPR2, rescues endothelial dysfunction, and reverses pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for CDD-1653 in Functional Genomics Studies of BMPR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Protein Receptor Type II (BMPR2) is a transmembrane serine/threonine kinase that plays a critical role in the regulation of cellular growth, differentiation, and apoptosis. Dysfunctional BMPR2 signaling is implicated in various diseases, including pulmonary arterial hypertension (PAH).[1] Functional genomics studies are essential to unravel the complex roles of BMPR2 and to identify potential therapeutic interventions. CDD-1653 is a highly potent and selective small molecule inhibitor of BMPR2, making it an invaluable tool for such studies.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate BMPR2 signaling and function in a laboratory setting.
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2.[2] This action prevents the subsequent phosphorylation of downstream signaling molecules, most notably the SMAD1/5/8 transcription factors, which are key mediators of the canonical BMP signaling pathway.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| BMPR2 | 2.8 | Highly selective (>360-fold vs. ALK1) and inactive against a panel of other related kinases. | [4][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Ligand | IC50 (µM) | Reference |
| BMP-Responsive Element (BRE) Luciferase Reporter Assay | HEK293T | BMP2 (5 ng/mL) | 6.92 | [4][6] |
Table 3: Metabolic Stability of this compound
| System | Half-life (t1/2, min) | Reference |
| Mouse Liver Microsomes (MLM) | 40 | [4] |
| Human Liver Microsomes (HLM) | 305 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental approaches, the following diagrams illustrate the BMPR2 signaling pathway and the workflows for the described protocols.
References
Troubleshooting & Optimization
CDD-1653 solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of CDD-1653 in DMSO. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Quantitative data from various suppliers indicates a solubility of 100 mg/mL (equivalent to 220.02 mM) or the ability to prepare a 10 mM stock solution.[1][2] It is recommended to use newly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO to achieve your target concentration. Gentle vortexing and/or sonication can be used to facilitate complete dissolution.[1][3] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Once prepared, it is crucial to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[1][4] Recommended storage conditions are:
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) with an IC50 of 2.8 nM.[1][2][5][6][7] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 transcription factors, which are key components of the BMP signaling pathway.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock in aqueous media. | The compound has low aqueous solubility, and the rapid change in solvent polarity causes it to crash out of solution. | Perform a stepwise dilution. First, dilute the DMSO stock solution with a co-solvent like PEG300 or Tween-80 before adding the final aqueous solution.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[4] |
| Inconsistent experimental results. | 1. Improper storage leading to compound degradation. 2. Inaccurate concentration of the stock solution. 3. Instability of the compound in the experimental medium. | 1. Always aliquot and store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid multiple freeze-thaw cycles.[1][9] 2. Ensure the compound is fully dissolved in DMSO before making further dilutions. Visually inspect for any particulates. Use a calibrated balance for accurate weighing. 3. Prepare fresh working solutions for each experiment, especially for in vivo studies.[1] |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1] Gentle warming or sonication can also aid in dissolution.[1] |
Quantitative Data Summary
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 454.50 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (220.02 mM) | [1] |
| Appearance | White to yellow solid | [1] |
| IC50 (BMPR2) | 2.8 nM | [1][2][5][6][7] |
| CAS Number | 3034216-44-6 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 4.545 mg of this compound.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the final concentration of 10 mM.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, briefly sonicate the tube to ensure full solubilization. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: this compound inhibits the BMP signaling pathway.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of CDD-1653 in aqueous solutions and culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing the potent and selective BMPR2 inhibitor, CDD-1653, in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of this compound in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) with an IC50 of 2.8 nM.[1][2] It functions by reducing the ability of ATP to bind to the kinase domain of BMPR2. This, in turn, affects the phosphorylation of SMAD1/5/8 transcription factors, which are key components of the BMP signaling pathway.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, it is advised to use the DMSO stock solution within one month.[3]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Is there any available data on the stability of this compound?
Data Presentation: Metabolic Stability of this compound
The following table summarizes the metabolic stability of this compound in mouse and human liver microsomes. The half-life (t½) indicates the time it takes for 50% of the compound to be metabolized.
| Compound | Mouse Liver Microsomes (MLM) t½ (min) | Human Liver Microsomes (HLM) t½ (min) |
| This compound | 40 | 305 |
Data sourced from a study on the discovery of potent and BMPR2-selective kinase inhibitors.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific culture medium at 37°C for the duration of your experiment. Analyze the concentration of the compound at different time points using HPLC or LC-MS. Consider adding the compound to the media fresh at different intervals if it is found to be unstable. |
| Precipitation of this compound upon dilution in aqueous buffer or culture medium. | The compound may have limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Make initial serial dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Gentle warming or sonication may help to dissolve small precipitates, but use with caution to avoid compound degradation. |
| High background or off-target effects observed. | The concentration of this compound used may be too high. The final DMSO concentration may be causing cellular stress. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., ≤ 0.1%). Prepare enough working solution for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Time Points: Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO2). Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparing the working solution.
-
Sample Processing: At each time point, transfer an aliquot of the incubated solution to a new tube. Add a sufficient volume of cold acetonitrile (e.g., 2-3 times the sample volume) to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound in culture media.
Caption: this compound inhibits the BMPR2/SMAD signaling pathway.
References
- 1. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CDD-1653
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent results encountered during experiments with CDD-1653.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase, with an IC50 value of 2.8 nM.[1][2][3][4] Its mechanism of action involves blocking the ATP-binding site of the BMPR2 kinase domain. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 transcription factors, which are key mediators of the BMP signaling pathway.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1][2] For optimal stability, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles. For in-vivo studies, specific formulations in PEG300, Tween-80, and saline or corn oil have been described, but should be carefully considered for experiments exceeding a half-month duration.[2]
Q3: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to decrease the phosphorylation of SMAD1/5/8 in response to BMP ligand stimulation.[2][3][5] This can be assessed by techniques such as Western blotting. Consequently, this should lead to the suppression of BMP-mediated gene expression, which can be measured using reporter assays like a BRE-luciferase reporter assay.[3][5]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Across Replicate Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue in cell-based assays. Several factors can contribute to this inconsistency.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Cell Seeding Density | Uneven cell numbers across wells will lead to variable results. Use a cell counter to ensure accurate and consistent seeding density for every experiment.[6][7] |
| Edge Effects in Multi-Well Plates | Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and this compound. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity.[6][7][8] |
| This compound Degradation | Like many small molecules, this compound may be unstable in solution over time. Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Inconsistent Incubation Time | The timing of inhibitor addition and the total incubation time should be consistent across all plates and experiments.[6] |
Issue 2: Lack of Expected Inhibition of Downstream Signaling (e.g., p-SMAD1/5/8)
Failure to observe the expected decrease in the phosphorylation of SMAD1/5/8 can be attributed to several experimental variables.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Inhibitor Concentration or Treatment Time | The concentration of this compound may be too low, or the treatment time may be too short to effectively block BMPR2 signaling. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[6] |
| Cell Line Specificity | The expression and activation status of BMPR2 and its downstream pathways can vary significantly between cell lines. Confirm that your chosen cell line expresses BMPR2 and has an active BMP signaling pathway that is responsive to ligand stimulation. |
| Antibody Quality for Western Blotting | The specificity and sensitivity of your primary antibodies against phosphorylated and total SMAD1/5/8 are critical. Validate your antibodies using appropriate positive and negative controls to ensure they are performing as expected.[6] |
| Ligand Stimulation | For many experimental setups, stimulation with a BMP ligand (e.g., BMP2, BMP9) is necessary to activate the signaling pathway and observe the inhibitory effect of this compound.[5] Ensure that the ligand is active and used at an appropriate concentration. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
A typical in vitro kinase assay to determine the IC50 of this compound would involve the following steps:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, and a substrate peptide. Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a microplate, combine the recombinant BMPR2 kinase domain, the substrate peptide, and the various concentrations of this compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for Western Blotting of p-SMAD1/5/8
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Starve the cells in serum-free media if necessary, then pre-treat with various concentrations of this compound for a predetermined time. Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-SMAD1/5/8 signal to the total SMAD1/5/8 signal and the loading control.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of BMPR2 and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of CDD-1653 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and controlling for potential off-target effects of CDD-1653, a potent and selective BMPR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase, with a reported IC50 of 2.8 nM.[1][2] It functions by competing with ATP for binding to the kinase domain, which in turn reduces the phosphorylation of downstream SMAD1/5/8 transcription factors.[3] Published data indicates that this compound has a high degree of selectivity, showing more than 360-fold selectivity against the closely related kinase ALK1 and is reported to be inactive against other related kinases.[1] It has been described as a "monokinase selective inhibitor" for BMPR2.[1]
Q2: Why should I still be concerned about off-target effects if this compound is so selective?
A2: While this compound has demonstrated high selectivity in initial screenings, it is a best practice in drug discovery and chemical biology to independently verify on-target engagement and investigate potential off-target effects in your specific experimental system. Unidentified off-target interactions can lead to misinterpretation of experimental results and unexpected cellular phenotypes.
Q3: What are the common approaches to identify potential off-target effects of a kinase inhibitor?
A3: Several complementary methods can be used to identify potential off-target effects:
-
Kinase Selectivity Profiling: Screening the inhibitor against a large panel of purified kinases to determine its activity spectrum.
-
Chemical Proteomics: Using the immobilized inhibitor to capture binding proteins from cell lysates for identification by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): Measuring the thermal stabilization of proteins in intact cells upon inhibitor binding to confirm target engagement and potentially identify off-target binders.
-
Phosphoproteomics: Quantifying changes in protein phosphorylation across the proteome after inhibitor treatment to assess the downstream effects on signaling pathways.
Q4: Can off-target effects ever be beneficial?
A4: In some instances, off-target effects can contribute to a compound's therapeutic efficacy through a phenomenon known as polypharmacology. However, it is critical to identify and characterize these off-target interactions to understand the complete mechanism of action and to avoid potential toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | Off-target activity of this compound in your specific cell model. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Use a structurally distinct BMPR2 inhibitor as a control to see if the phenotype is recapitulated. 3. Employ a rescue experiment by overexpressing a drug-resistant mutant of BMPR2. |
| Activation of a compensatory signaling pathway | Cellular response to the inhibition of the BMPR2 pathway. | 1. Conduct a phosphoproteomics study to identify upregulated signaling pathways. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored. |
| Discrepancy between biochemical and cellular activity | Poor cell permeability, active efflux from cells, or rapid metabolism of this compound. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Use cell-based assays like NanoBRET to quantify intracellular target engagement. |
| Cell line-specific effects | Differential expression of on-target and potential off-target proteins across cell lines. | 1. Test this compound in multiple cell lines to determine if the observed effects are cell-type specific. 2. Characterize the expression levels of BMPR2 and any identified off-targets in your cell lines of interest. |
Experimental Protocols and Methodologies
A systematic approach is recommended to validate the on-target activity of this compound and to identify any potential off-targets.
Workflow for On-Target Validation and Off-Target Identification
Caption: A stepwise workflow for validating this compound on-target activity and identifying and validating potential off-target effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series.
-
Assay Format: Utilize a reputable commercial service that offers large-scale kinase screening (e.g., Eurofins, Reaction Biology). Choose an appropriate assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence/luminescence-based assay.
-
Kinase Panel: Select a panel that includes a diverse representation of the human kinome.
-
ATP Concentration: Perform the initial screen at an ATP concentration close to the Km for each kinase to obtain a more physiologically relevant assessment of potency.
-
Data Analysis: The primary screen is often performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM). Follow up with full IC50 curve determination for any kinases that show significant inhibition (e.g., >50% inhibition in the primary screen).
Data Presentation:
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| BMPR2 (On-Target) | 99% | 2.8 |
| ALK1 | 15% | >1000 |
| ALK2 | 5% | >10,000 |
| TGFBR1 (ALK5) | 2% | >10,000 |
| ACVR1 (ALK2) | <1% | >10,000 |
| Off-Target Kinase X | 65% | 850 |
| Off-Target Kinase Y | 10% | >5000 |
Note: Data is illustrative. Actual results should be generated experimentally.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for BMPR2 Target Engagement
Objective: To confirm that this compound binds to and stabilizes BMPR2 in intact cells.
Methodology:
-
Cell Culture: Culture cells that endogenously express BMPR2 to a confluency of 80-90%.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble BMPR2 by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble BMPR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Phosphoproteomics to Identify Downstream Effects
Objective: To identify changes in cellular signaling pathways in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that effectively inhibits BMPR2 (e.g., 10x IC50 in a cellular assay) and a vehicle control for a defined period (e.g., 2, 6, or 24 hours).
-
Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the this compound-treated and vehicle-treated samples.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered by this compound treatment.
Signaling Pathway Logic
Caption: On-target vs. potential off-target effects of this compound on cellular signaling.
References
Technical Support Center: Optimizing CDD-1653 Incubation for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CDD-1653, a potent and selective BMPR2 inhibitor. Here you will find troubleshooting advice and frequently asked questions to help you design and execute experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), with an in vitro IC50 of 2.8 nM.[1][2][3] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition prevents the downstream phosphorylation of SMAD1/5/8 transcription factors, which are key mediators of the BMP signaling pathway.[1]
Q2: What is a good starting point for determining the optimal incubation time with this compound?
A2: The optimal incubation time for this compound is highly dependent on the experimental context, including the cell type, the concentration of this compound, and the specific biological endpoint being measured. For assessing direct target engagement through inhibition of SMAD1/5/8 phosphorylation, a short incubation time is often sufficient. The phosphorylation of SMAD1/5/8 in response to BMP ligands can be rapid, peaking within 30 to 60 minutes. Therefore, a pre-incubation with this compound for 30 minutes to 1 hour before BMP stimulation is a good starting point for these types of assays. For longer-term cellular assays, such as those measuring gene expression, cell proliferation, or differentiation, a time-course experiment is essential to determine the optimal incubation duration.
Q3: How do I design a time-course experiment to find the optimal incubation time for my specific assay?
A3: To determine the optimal incubation time, we recommend performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration at or above the expected IC50 for your cellular assay) and measuring the desired effect at several time points. For inhibition of SMAD phosphorylation, you might choose early time points such as 15, 30, 60, and 120 minutes of pre-incubation. For cellular endpoints, longer time points such as 6, 12, 24, 48, and 72 hours of continuous incubation are more appropriate. The optimal incubation time is the point at which you observe the maximum and most stable inhibitory effect.
Q4: I am not observing the expected level of inhibition with this compound. What are some potential reasons and troubleshooting steps?
A4: Several factors could contribute to a lack of expected inhibition. First, ensure the integrity and proper storage of your this compound stock solution. Repeated freeze-thaw cycles should be avoided. Second, the concentration of this compound may be too low for your specific cell type and assay conditions; a dose-response experiment is recommended to determine the optimal concentration. Third, the incubation time may be suboptimal. For rapid signaling events, a short pre-incubation is key, while for longer-term effects, the incubation may need to be extended. Finally, consider the possibility of cell line-specific resistance or the presence of compensatory signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of SMAD1/5/8 phosphorylation | 1. Incubation time is too short/long: The kinetics of SMAD phosphorylation can be transient. | 1. Perform a time-course experiment with shorter pre-incubation times (e.g., 15, 30, 45, 60 minutes) prior to BMP stimulation. |
| 2. This compound concentration is too low: Cellular IC50 can be higher than the biochemical IC50. | 2. Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. | |
| 3. Ligand concentration is too high: Excess BMP ligand may overcome the competitive inhibition. | 3. Titrate the concentration of the BMP ligand to find the lowest concentration that gives a robust and reproducible signal. | |
| High variability between replicate experiments | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to the inhibitor. | 1. Ensure a uniform cell seeding density across all wells and plates. |
| 2. Inconsistent timing of reagent addition: Precise timing is crucial for kinetic assays. | 2. Use a multichannel pipette for simultaneous addition of inhibitor and ligand where possible. | |
| 3. Compound precipitation: this compound may precipitate at high concentrations in aqueous media. | 3. Visually inspect the media for any precipitate. If observed, lower the concentration or try a different solvent for the stock solution (DMSO is recommended). | |
| Inhibition is observed at early time points but diminishes over time | 1. Metabolic instability of this compound: The compound may be metabolized by the cells over longer incubation periods. | 1. Consider replenishing the media with fresh this compound during long-term experiments. |
| 2. Activation of compensatory signaling pathways: Cells may adapt to the inhibition of the BMPR2 pathway. | 2. Analyze earlier time points or investigate the involvement of other signaling pathways. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Inhibition of SMAD1/5/8 Phosphorylation
This protocol is designed to determine the optimal pre-incubation time of this compound for the maximal inhibition of BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cells expressing BMPR2
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
BMP ligand (e.g., BMP2, BMP4, or BMP9)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and basal signaling, you may need to starve the cells in a low-serum medium for 4-16 hours prior to the experiment.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of this compound in a serum-free or low-serum medium at the desired final concentration (e.g., 10x the expected IC50).
-
Aspirate the medium from the cells and add the this compound containing medium.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. Include a vehicle control (DMSO) for the longest incubation time.
-
-
Ligand Stimulation:
-
Prepare a working solution of the BMP ligand.
-
Add the BMP ligand to the wells to achieve the final desired concentration.
-
Incubate for a fixed time that corresponds to the peak of SMAD phosphorylation in your cell line (typically 15-60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting using antibodies against p-SMAD1/5/8, total SMAD1, and a loading control.
-
Quantify the band intensities to determine the level of inhibition at each pre-incubation time point.
-
Data Presentation
Table 1: Example Time-Course Data for p-SMAD1/5/8 Inhibition
| Pre-incubation Time with this compound (minutes) | Relative p-SMAD1/5/8 Levels (Normalized to Total SMAD1 and Vehicle Control) |
| 0 | 1.00 |
| 15 | 0.45 |
| 30 | 0.25 |
| 60 | 0.22 |
| 120 | 0.28 |
Table 2: Example Dose-Response Data for a Fixed Incubation Time
| This compound Concentration (nM) | Percent Inhibition of Cellular Response |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 48% |
| 100 | 85% |
| 1000 | 95% |
Visualizations
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Troubleshooting logic for suboptimal this compound inhibition.
References
Technical Support Center: Managing CDD-1653 Cytotoxicity in Long-Term Experiments
This guide provides troubleshooting strategies and frequently asked questions to help researchers manage the cytotoxic effects of CDD-1653 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our 2D monolayer cultures after 7 days of continuous treatment with this compound, even at concentrations that are initially non-toxic. What could be the cause?
A1: This delayed cytotoxicity is a known characteristic of this compound. It is often attributed to the compound's off-target effects on key cell survival pathways, which become more pronounced with prolonged exposure. The primary target of this compound is Kinase X, but it also exhibits inhibitory effects on the PI3K/Akt signaling cascade, which is crucial for long-term cell viability and proliferation.
Q2: Our cells are detaching from the culture plates during long-term incubation with this compound. How can we prevent this?
A2: Cell detachment can be a sign of cellular stress and apoptosis induced by this compound. To mitigate this, consider the following:
-
Extracellular Matrix (ECM) Coating: Pre-coating your culture plates with ECM components like collagen or fibronectin can enhance cell adhesion.
-
Media Supplementation: Supplementing the culture media with growth factors or antioxidants may improve cell health and adhesion.
-
Transition to 3D Culture: Spheroid or organoid culture models can provide a more physiologically relevant environment and improve cell-cell adhesion, making them less susceptible to detachment.
Q3: We are seeing inconsistent results between experimental replicates in our long-term this compound studies. What can we do to improve reproducibility?
A3: Inconsistent results can stem from variations in cell density, compound stability, and media conditions. To improve reproducibility:
-
Strict Cell Seeding Protocol: Ensure a consistent cell seeding density across all wells and experiments.
-
Regular Media Changes: Refresh the media and this compound every 48-72 hours to maintain a stable compound concentration and nutrient supply.
-
Batch Testing of Compound: Use the same batch of this compound for an entire experiment to avoid variability in compound potency.
Troubleshooting Guides
Issue 1: Declining Cell Viability Over Time
This guide provides a systematic approach to troubleshooting and mitigating the delayed cytotoxicity of this compound.
Hypothetical Signaling Pathway of this compound
CDD-1653 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and troubleshooting for experiments involving the selective BMPR2 inhibitor, CDD-1653.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) with an IC50 of 2.8 nM.[1][2][3][4][5] Its mechanism of action involves binding to the kinase domain of BMPR2, which reduces the binding of ATP. This, in turn, inhibits the phosphorylation of SMAD1/5/8 transcription factors, key components of the BMP signaling pathway.[1] this compound is noted for its high selectivity for BMPR2, with over 360-fold greater selectivity against ALK1, and it is inactive against other related kinases.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid powder and solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of 10 mM in DMSO.[3] For in vivo experiments, a working solution can be prepared by adding the DMSO stock solution to other vehicles like PEG300, Tween-80, and saline.[1] It is advised to prepare fresh working solutions for in vivo use on the same day.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q4: Can I reuse diluted this compound solutions?
A4: It is generally recommended to use freshly prepared solutions for experiments.[1] If you need to store a solution, it should be aliquoted into tightly sealed vials and stored at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles.[6] Stored solutions should ideally be used within one month, and their efficacy should be re-confirmed if stored for longer periods.[1][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no activity in cell-based assays | Degradation of this compound: Improper storage of stock or working solutions can lead to degradation. | Prepare fresh stock and working solutions from the solid powder. Ensure solutions are stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[6][7] |
| Incorrect concentration: Errors in dilution calculations or pipette inaccuracies. | Double-check all calculations and ensure pipettes are calibrated. | |
| Low protein expression: The target protein (BMPR2) may not be sufficiently expressed in the cell line used. | Confirm BMPR2 expression in your cell model using techniques like Western Blot or qPCR. | |
| Precipitation in working solution | Low solubility in aqueous buffer: this compound may have limited solubility in your final assay buffer. | The use of solvents like DMSO, PEG300, and Tween-80 can aid dissolution for in vivo studies.[1] For in vitro assays, ensure the final DMSO concentration is compatible with your cells and does not exceed recommended levels (typically <0.5%). Gentle heating or sonication can also help.[1] |
| Variability between experiments | Inconsistent solution preparation: Differences in solution preparation methods between experiments. | Standardize the protocol for solution preparation, including the order of solvent addition and mixing steps.[1] |
| Age of stored solutions: Using solutions that have been stored for an extended period. | If a solution has been stored at -20°C for over a month, it is advisable to re-examine its efficacy or prepare a fresh solution.[6] |
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (BMPR2) | 2.8 nM | [1][2][3][4][5] |
| Selectivity (vs. ALK1) | >360-fold | [2][3] |
| Cellular IC50 (293T-BRE-Luc assay) | 6.92 µM | [3][8] |
| Recommended Concentration (Cellular Use) | Up to 25 µM | [3][9] |
Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | [3] |
| 4°C | 6 Months | [3] | |
| In Solvent | -80°C | 6 Months | [3] |
| -20°C | 1 Month | [1][3][7] |
Experimental Protocol: Inhibition of SMAD1/5 Phosphorylation
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on BMP-induced signaling.[3][8]
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., at a concentration of 25 µM) for a specified period.
-
Stimulation: Stimulate the cells with a BMP ligand, such as BMP9, to induce SMAD1/5 phosphorylation.
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting to detect the levels of phosphorylated SMAD1/5 (pSMAD1/5) and total SMAD1/5. A significant decrease in the pSMAD1/5 to total SMAD1/5 ratio in this compound-treated cells compared to the control indicates successful inhibition.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of the BMP signaling pathway.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing Cellular Assays with CDD-1653
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDD-1653. The information provided herein is intended to help users address challenges related to the compound's cellular activity and optimize its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the observed cellular potency (IC50) of this compound significantly weaker than its biochemical potency?
A significant discrepancy exists between the in vitro biochemical potency and the in-cell activity of this compound. While it is a potent inhibitor of the BMPR2 kinase domain in biochemical assays, its effectiveness in cell-based assays is considerably lower. This difference is a strong indicator of poor cell permeability.
Q2: What are the recommended concentrations of this compound for use in cell-based assays?
Given the difference between its biochemical and cellular potency, higher concentrations of this compound are required for cell-based experiments. Pre-treatment with 25 µM this compound has been shown to significantly decrease the phosphorylation of SMAD1/5 in Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] The recommended concentration for cellular use is up to 25 µM.[3]
Q3: How can I improve the cellular uptake of this compound in my experiments?
While there is no specific published protocol for enhancing this compound permeability, several general strategies can be employed to improve the cellular uptake of compounds with similar characteristics. These include:
-
Use of Permeability Enhancers: Certain excipients can increase membrane fluidity or modulate tight junctions to improve compound uptake.
-
Formulation with Nanocarriers: Encapsulating this compound in liposomes or nanoparticles can facilitate its entry into cells.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that is converted to the active compound inside the cell can be a viable strategy.
Q4: Are there any specific formulation guidelines available for in vivo use?
Yes, a formulation for in vivo studies has been described. A clear solution of ≥ 5 mg/mL can be prepared by adding 100 μL of a 50.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[4] For longer-term studies (over half a month), a corn oil-based formulation is suggested: add 100 μL of a 50.0 mg/mL DMSO stock solution to 900 μL of corn oil and mix.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak activity in cell-based assays at low nanomolar concentrations. | Poor cell permeability of this compound. | Increase the concentration of this compound to the micromolar range (e.g., up to 25 µM). |
| Inconsistent results between experiments. | Issues with compound solubility or stability in cell culture media. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Ensure the final solvent concentration is consistent across all conditions and does not exceed cytotoxic levels. |
| Unexpected off-target effects at higher concentrations. | At higher concentrations, the risk of off-target activity may increase. | Perform control experiments to assess the specificity of the observed effects. This may include using a structurally related but inactive compound or testing in a cell line that does not express the target receptor. |
Data Summary
The following table summarizes the key quantitative data for this compound, highlighting the disparity between its biochemical and cellular potency.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 2.8 nM | Kinase-Glo Assay using recombinant BMPR2 | [2][3][5] |
| Cellular IC50 | 6.92 µM | BRE-reporter activity in HEK293T-BRE-Luc cells | [1][2] |
Experimental Protocols
BMP-stimulated Luciferase Transactivation Assay in HEK293T BMP Reporter Cells
This protocol is adapted from studies evaluating the cellular activity of this compound.[1]
-
Cell Seeding: Plate HEK293T BMP reporter (293T BRE-R) cells in a suitable multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified pre-incubation period (e.g., 30 minutes).
-
BMP Stimulation: Add BMP2 ligand (e.g., 5 ng/mL) to the wells to stimulate the BMP signaling pathway.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by performing a nonlinear fit analysis of the dose-response data.
Western Blot for Phosphorylated SMAD1/5
This protocol is based on methods used to assess the downstream effects of this compound on the BMP signaling pathway.[1]
-
Cell Culture and Treatment: Culture HEK293T cells or HUVECs to approximately 80% confluency.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., 25 µM) or a vehicle control for 30 minutes.
-
BMP Stimulation: Stimulate the cells with BMP2 (e.g., 5 ng/mL for HEK293T) or BMP9 (e.g., 0.5 ng/mL for HUVECs) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated SMAD1/5, total SMAD1, total SMAD5, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Densitometric Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5.
Visualizations
Caption: Discrepancy between biochemical and cellular potency of this compound.
Caption: Troubleshooting workflow for this compound cellular assays.
Caption: this compound mechanism of action in the BMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After CDD-1653 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and interpreting unexpected experimental outcomes following treatment with CDD-1653, a potent and selective BMPR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) with an IC50 of 2.8 nM.[1][2] Its mechanism of action involves binding to the kinase domain of BMPR2, which in turn reduces the phosphorylation of SMAD1/5/8 transcription factors, key components of the BMP signaling pathway.[1] The high selectivity of this compound for BMPR2 over other related kinases, including ALK1, has been demonstrated.[3]
Q2: I'm observing a phenotype that is inconsistent with BMPR2 inhibition. What are the potential causes?
Unexpected phenotypes can arise from several factors. It is crucial to systematically investigate the following possibilities:
-
Off-Target Effects: Although this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[4] These occur when a compound interacts with unintended molecular targets.
-
Experimental Variability: Inconsistent results can stem from issues with reagents, cell culture conditions, or experimental procedures.[5][6]
-
Cellular Context: The response to this compound can be highly dependent on the specific cell type, its genetic background, and the culture conditions.
-
Compound Integrity: Degradation or impurity of the this compound compound can lead to altered activity.
Q3: Could the vehicle control be contributing to the unexpected phenotype?
Yes, the vehicle used to dissolve this compound, commonly DMSO, can have biological effects, even at low concentrations.[7] It is essential to run a vehicle-only control to distinguish the effects of the compound from those of the solvent.
Troubleshooting Guide
If you encounter unexpected phenotypes during your experiments with this compound, follow this step-by-step guide to identify the potential source of the issue.
Step 1: Verify Experimental Setup and Reagents
The first step in troubleshooting is to rule out experimental error.[5][8]
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.
-
Check Reagent and Media Quality: Ensure that all reagents, media, and supplements are within their expiration dates and have been stored correctly.[5]
-
Review Protocol: Carefully review your experimental protocol for any potential deviations or errors.[5] Having a colleague review the protocol can also be beneficial.
Step 2: Assess Cell Health and Culture Conditions
Cellular health is critical for obtaining reliable and reproducible results.
-
Monitor Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo) to ensure that the observed phenotype is not a secondary effect of cytotoxicity.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations across experiments.
Step 3: Investigate Potential Off-Target Effects
If experimental error has been ruled out, consider the possibility of off-target effects.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. On-target effects should typically occur at concentrations near the known IC50, while off-target effects may only appear at much higher concentrations.[4]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector (e.g., SMAD1/5) to see if it can reverse the phenotype caused by this compound.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value | Reference |
| IC50 | 2.8 nM | [1][2][3] |
| Kiapp | 7 nM | [3] |
Table 2: Troubleshooting Checklist for Unexpected Phenotypes
| Checkpoint | Action | Rationale |
| Compound | Verify identity, purity, and concentration. Prepare fresh stock solutions. | Ensures the active compound is correct and at the intended concentration. |
| Cell Culture | Test for mycoplasma. Monitor cell viability and morphology. Use consistent passage numbers. | Healthy and consistent cells are crucial for reproducible results. |
| Protocol | Review the entire protocol for any deviations. Include all necessary controls (vehicle, positive, negative). | Identifies potential sources of human error and ensures the experiment is properly controlled. |
| Concentration | Perform a dose-response curve. | Differentiates on-target from potential off-target effects that may occur at higher concentrations. |
| Specificity | Use a structurally unrelated inhibitor for the same target. | Confirms that the phenotype is due to the inhibition of the intended target. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Perform your specific assay to measure the phenotype of interest (e.g., gene expression, protein phosphorylation, cell proliferation).
-
Data Analysis: Plot the response as a function of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Western Blot for pSMAD1/5/8
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for phosphorylated SMAD1/5/8. Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Visualizations
Caption: this compound inhibits the BMPR2 signaling pathway.
Caption: A workflow for troubleshooting unexpected results.
Caption: Decision tree for interpreting phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.zageno.com [go.zageno.com]
- 6. study.com [study.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Validation & Comparative
A Head-to-Head Comparison of CDD-1653 and Dorsomorphin for BMP Pathway Inhibition
For researchers navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the choice of a small molecule inhibitor is a critical experimental decision. This guide provides a comprehensive, data-driven comparison of two prominent BMP pathway inhibitors: CDD-1653 and Dorsomorphin. While direct head-to-head experimental data in the same study is limited, this document compiles available information to offer an objective overview of their performance, selectivity, and experimental application.
Mechanism of Action: Targeting Different Nodes in the BMP Pathway
The Bone Morphogenetic Protein (BMP) signaling cascade is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.
This compound is a highly potent and selective inhibitor of the BMP Type II receptor (BMPR2) .[1][2][3][4] By targeting the upstream Type II receptor, this compound effectively prevents the initial phosphorylation and activation of the Type I receptors, thereby blocking the entire downstream signaling cascade.
Dorsomorphin , on the other hand, acts as an ATP-competitive inhibitor of the BMP Type I receptors , specifically targeting Activin Receptor-Like Kinase 2 (ALK2), ALK3, and ALK6.[3][5] By inhibiting these downstream receptors, Dorsomorphin directly prevents the phosphorylation of SMAD1/5/8. Notably, Dorsomorphin is also a potent inhibitor of AMP-activated protein kinase (AMPK), an important consideration for experimental design.[5][6]
References
- 1. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Specificity of CDD-1653: A KINOMEscan Off-Target Profile Analysis
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics, the precise understanding of a compound's interaction with its intended target and potential off-targets is paramount. This guide provides a detailed analysis of the off-target profile of CDD-1653, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), utilizing the comprehensive KINOMEscan™ platform. This analysis is crucial for researchers and drug development professionals to assess the compound's specificity and potential for off-target related effects.
This compound has been identified as a highly potent inhibitor of BMPR2 with an IC50 of 2.8 nM.[1][2][3] Its mechanism of action involves reducing the ability of ATP to bind to the kinase domain of BMPR2, thereby modulating the downstream signaling pathway.[1] To further characterize its selectivity, a comprehensive off-target profile was generated using the KINOMEscan™ assay, a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.
This compound KINOMEscan™ Selectivity Profile
The KINOMEscan™ analysis for this compound was conducted to assess its binding affinity against a broad panel of over 400 kinases. The results underscore the remarkable selectivity of this compound for its primary target, BMPR2.
| Target | Binding (% of Control) | Selectivity Notes |
| BMPR2 | 0 | Extreme target selectivity observed in KINOMEscan analysis.[4] |
| Other Kinases | Inactive | Profiled against over 408 off-target kinases and found to be completely selective.[2] The closest off-target, ALK1, showed greater than 1000 nM potency, indicating high selectivity.[5] |
The KINOMEscan™ data is typically reported as "% of Control", where a lower percentage indicates stronger binding. A value of 0 for BMPR2 signifies very strong inhibition of binding.
The KINOMEscan™ Experimental Workflow
The KINOMEscan™ platform provides a robust method for assessing kinase inhibitor selectivity. The experimental workflow is based on a competitive binding assay.
Figure 1. A simplified workflow of the KINOMEscan™ competitive binding assay.
Experimental Protocol: KINOMEscan™ Assay
The KINOMEscan™ assay is a proprietary technology, and the detailed protocol is specific to the service provider. However, the general principles of the assay are well-documented.[6][7][8]
-
Assay Components : The core components of the assay are a kinase-tagged T7 phage, an immobilized ligand (typically ATP-competitive) coupled to a solid support, and the test compound (this compound).[6][7]
-
Competitive Binding : The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification of Bound Kinase : After the binding reaction reaches equilibrium, the amount of kinase-tagged phage bound to the solid support is quantified. This is achieved through quantitative PCR (qPCR) of the DNA tag present on the phage.[6][7]
-
Data Interpretation : The amount of kinase bound to the immobilized ligand is measured in the presence of the test compound and compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test compound.[7]
Comparison with Alternative Kinase Profiling Technologies
While KINOMEscan™ is a widely used platform for determining inhibitor selectivity, several alternative methods are available to researchers.
| Technology | Principle | Advantages | Disadvantages |
| KINOMEscan™ | Competition Binding Assay | High throughput, broad kinase panel, quantitative Kd determination.[6][9] | Measures binding, not enzymatic activity; may not detect allosteric inhibitors effectively. |
| KiNativ™ | Activity-Based Probe Profiling | Measures inhibitor binding to kinases in a cellular lysate context.[10] | Can be more complex to interpret than in vitro assays. |
| Radiometric Assays | Measures transfer of radiolabeled phosphate | Considered a gold standard for measuring kinase activity.[11] | Use of radioactive materials, lower throughput. |
| Fluorescence/Luminescence-Based Assays | Measures changes in fluorescence or luminescence upon kinase activity | High throughput, non-radioactive. | Can be prone to interference from compound fluorescence. |
The BMP Signaling Pathway and the Role of this compound
This compound's high selectivity for BMPR2 makes it a valuable tool for studying the BMP signaling pathway.
Figure 2. The inhibitory action of this compound on the BMP signaling pathway.
Pre-treatment with this compound has been shown to significantly decrease the phosphorylation of SMAD1/5 in response to BMP9 stimulation in HUVECs.[2][12] This confirms its functional activity in a cellular context and aligns with its high-affinity binding to BMPR2.
Conclusion
The KINOMEscan™ analysis of this compound demonstrates its exceptional selectivity for BMPR2. This high degree of specificity, coupled with its potent inhibitory activity, establishes this compound as a valuable chemical probe for elucidating the physiological and pathological roles of the BMP signaling pathway. For researchers in drug development, the clean off-target profile of this compound minimizes the potential for confounding results due to unintended kinase interactions, making it a superior tool for target validation and further therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. chayon.co.kr [chayon.co.kr]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
Cross-Validation of CDD-1653 Results with Genetic Knockdown of BMPR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for studying the function of the Bone Morphogenetic Protein Receptor Type II (BMPR2): the small molecule inhibitor CDD-1653 and genetic knockdown via RNA interference (RNAi). Understanding the similarities and differences in the results obtained from these two approaches is crucial for robust experimental design and accurate data interpretation in drug discovery and basic research.
Introduction to BMPR2 Inhibition Strategies
BMPR2 is a transmembrane serine/threonine kinase that plays a critical role in the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of BMPR2 signaling is associated with diseases such as pulmonary arterial hypertension (PAH).
Two primary methods are employed to investigate the functional consequences of inhibiting BMPR2 activity:
-
Pharmacological Inhibition: Utilizes small molecules, such as this compound, to selectively block the kinase activity of the BMPR2 protein.
-
Genetic Knockdown: Employs techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) to reduce the expression of the BMPR2 gene, thereby decreasing the amount of BMPR2 protein in the cell.
This guide cross-validates the outcomes of using the potent and selective BMPR2 inhibitor, this compound, with those of genetic knockdown of BMPR2, providing a framework for researchers to select the most appropriate method for their experimental goals.
Comparative Data on BMPR2 Inhibition
The following tables summarize quantitative data from studies utilizing either this compound or BMPR2 genetic knockdown to assess their impact on key cellular and signaling events.
Table 1: Potency and Efficacy of BMPR2 Inhibition
| Parameter | This compound | BMPR2 Genetic Knockdown (siRNA) | Reference(s) |
| Target | BMPR2 Kinase Activity | BMPR2 mRNA | [1],[2] |
| Inhibition Metric | IC50 | % Knockdown | [1],[2] |
| Potency/Efficacy | 2.8 nM (in vitro kinase assay) | 50-95% reduction in mRNA/protein | [1],[3],[2] |
| Cellular Efficacy | IC50 = 6.92 µM (BRE-luciferase reporter assay) | Varies by cell type and transfection efficiency | [4] |
Table 2: Effects on Downstream Signaling and Cellular Phenotypes
| Cellular Readout | Effect of this compound | Effect of BMPR2 Genetic Knockdown | Reference(s) |
| SMAD1/5/8 Phosphorylation | Significant decrease upon BMP stimulation | Attenuation or abolition of BMP-induced phosphorylation | [4],[5] |
| Cell Proliferation | Not explicitly reported | Increased proliferation in response to BMP9 in some endothelial cells | [3] |
| Apoptosis | Not explicitly reported | Resistance to apoptosis in pulmonary artery smooth muscle cells | [6] |
| Gene Expression (ID1) | Not explicitly reported | Increased ID1 expression after prolonged BMP9 treatment | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted pathway and the experimental logic is essential for a clear understanding of these methodologies.
Caption: BMPR2 signaling pathway and points of intervention.
References
- 1. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelial BMPR2 Loss Drives a Proliferative Response to BMP (Bone Morphogenetic Protein) 9 via Prolonged Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dysregulated Smooth Muscle Cell BMPR2 – ARRB2 Axis Causes Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency Landscape: A Comparative Analysis of the BMPR2 Inhibitor CDD-1653 and Its Analogs
For Immediate Release
[City, State] – [Date] – In the quest for selective and potent therapeutics targeting the bone morphogenetic protein receptor type 2 (BMPR2), the small molecule inhibitor CDD-1653 has emerged as a promising candidate. This guide provides a comprehensive comparison of the potency of this compound with its key analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel treatments for diseases linked to dysregulated BMP signaling.
This compound is a highly potent and selective, first-in-class inhibitor of BMPR2 with an IC50 value of 2.8 nM.[1][2][3][4][5] Its mechanism of action involves reducing the ability of ATP to bind to the kinase domain of BMPR2, which in turn affects the phosphorylation of SMAD1/5/8 transcription factors, key mediators of the BMP signaling pathway.[1] This inhibitory activity has been demonstrated in various cellular assays, including the suppression of BMP-mediated gene expression.[6][7]
Comparative Potency of this compound and Its Analogs
The development of this compound stemmed from structure-activity relationship (SAR) studies on initial hits identified from a DNA-encoded chemical library screening.[2][3] These studies led to the synthesis of several analogs, with this compound demonstrating a favorable balance of potency and metabolic stability. The following table summarizes the in vitro potency of this compound and its key analogs against BMPR2.
| Compound | BMPR2 IC50 (nM) | Notes |
| This compound | 2.8 | A potent and selective BMPR2 inhibitor.[2][3] Replacing the piperazine (B1678402) ring of its parent compound with a 2-oxopiperazine core improved potency.[2] |
| CDD-1431 | 1.6 | Parent compound of this compound. Highly selective for BMPR2 over other TGFβ family receptors.[2] |
| CDD-1281 | 1.2 | A potent and BMPR2-selective inhibitor from a different chemical series, also identified from the DNA-encoded library screen.[2][3] |
| CDD-1115 | 1.8 | An initial hit from the DNA-encoded library screen.[2] |
| CDD-1496 | - | A truncated analog of CDD-1431. Showed a high degree of target selectivity for BMPR2.[2] |
| CDD-1280 | - | An analog of CDD-1115 with a higher IC50 value in a cell-based reporter assay.[6] |
| CDD-1570 | - | Methyl-substituted piperazine analog that showed diminished potency.[2] |
| CDD-1572 | - | Methyl-substituted piperazine analog that showed diminished potency.[2] |
| CDD-1675 | - | Trifluoromethyl-substituted piperazine analog that showed diminished potency.[2] |
| CDD-1562 | - | Bridged piperazine analog that showed diminished potency.[2] |
| CDD-1563 | - | Bridged piperazine analog that showed diminished potency.[2] |
| CDD-1565 | - | Spiro piperazine analog that showed diminished potency.[2] |
| CDD-1566 | - | Spiro piperazine analog that showed diminished potency.[2] |
| CDD-1654 | - | An inactive molecule, highlighting the essential role of the sulfonamide group at the R3 position for inhibition.[2] |
In addition to its biochemical potency, this compound exhibits improved metabolic stability compared to its parent compound, CDD-1431. The half-life of this compound was found to be 5.7-fold and 13.8-fold longer in mouse and human liver microsomes, respectively, compared to CDD-1431.[2]
Signaling Pathway and Experimental Workflow
The inhibitory effect of this compound on the BMPR2 signaling cascade is depicted in the following diagram:
Caption: BMPR2 signaling pathway and the inhibitory action of this compound.
The comparative potency of this compound and its analogs was determined through a series of in vitro and cell-based assays as outlined in the workflow below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
Validating the Downstream Effects of CDD-1653 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CDD-1653, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), with alternative compounds. It includes supporting experimental data and detailed protocols to facilitate the validation of its downstream effects on gene expression.
Introduction to this compound and the BMPR2 Signaling Pathway
This compound is a small molecule inhibitor that demonstrates high selectivity for BMPR2, a transmembrane serine/threonine kinase. BMPR2 plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway, which is essential for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor kinase. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BMPR2. This action prevents the phosphorylation of the type I receptor, thereby blocking the downstream phosphorylation of SMAD1/5/8 and the subsequent regulation of target gene expression.
Comparison of this compound with Alternative Inhibitors
The performance of this compound is best understood in comparison to other modulators of the BMP signaling pathway. A key alternative is LDN-193189, a potent inhibitor of the BMP type I receptors ALK2 and ALK3. Unlike the highly selective action of this compound on BMPR2, LDN-193189 has a broader inhibitory profile within the BMP pathway.
| Feature | This compound | LDN-193189 |
| Primary Target | BMPR2 (Type II Receptor) | ALK2/ALK3 (Type I Receptors) |
| Mechanism | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition |
| Reported IC₅₀ | 2.8 nM for BMPR2[1] | ~5 nM for ALK2, ~30 nM for ALK3 |
| Selectivity | Highly selective for BMPR2 | Potent inhibitor of ALK2/3, with off-target effects on other kinases |
| Downstream Effect | Inhibition of SMAD1/5/8 phosphorylation | Inhibition of SMAD1/5/8 phosphorylation |
Validating Downstream Gene Expression Changes
The inhibition of BMPR2 by this compound is expected to alter the expression of numerous downstream target genes. While direct, comprehensive gene expression profiling data for this compound is not yet publicly available, studies on BMPR2-deficient cells provide a strong indication of the genes that are likely to be affected. A key family of downstream targets are the Inhibitor of DNA binding (Id) proteins, particularly Id1 and Id2, which are known to be regulated by BMP signaling.[2][3][4]
The following table summarizes the expected changes in gene expression based on studies of BMPR2 knockdown and mutant cell lines. It is anticipated that treatment with this compound would produce a similar gene expression signature.
| Gene | Function | Expected Change with this compound |
| ID1 | Negative regulator of basic helix-loop-helix transcription factors, involved in cell proliferation and differentiation. | Downregulation |
| ID2 | Similar to ID1, involved in cell cycle progression and inhibition of differentiation. | Downregulation |
| FN1 (Fibronectin) | Extracellular matrix protein involved in cell adhesion and migration. | Upregulation in some BMPR2-deficient models[5] |
| CTGF (Connective Tissue Growth Factor) | Matricellular protein involved in cell adhesion, migration, and proliferation. | Upregulation in some BMPR2-deficient models[5] |
| TGFB1 (Transforming Growth Factor Beta 1) | Cytokine involved in a wide range of cellular processes. | Upregulation in some BMPR2-deficient models[5] |
Experimental Protocols
To validate the downstream effects of this compound on gene expression, the following key experiments are recommended:
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the activity of the SMAD-dependent BMP signaling pathway. Cells are transfected with a reporter plasmid containing a BMP-responsive element (BRE) driving the expression of the luciferase gene. Inhibition of the BMP pathway by this compound will result in a decrease in luciferase activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
BRE-luciferase reporter plasmid (e.g., pGL3-BRE-Luciferase)[6]
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Recombinant human BMP2 (rhBMP2)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a serum-free medium and starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with rhBMP2 (e.g., 10 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Phospho-SMAD1/5
This experiment directly assesses the phosphorylation status of SMAD1 and SMAD5, the immediate downstream targets of the BMPR1/2 receptor complex.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other responsive cell line
-
Recombinant human BMP9 (rhBMP9)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HUVECs to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with rhBMP9 (e.g., 1 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1/5 and the loading control to confirm equal protein loading.
Quantitative PCR (qPCR) for Downstream Target Genes
This method quantifies the changes in mRNA levels of target genes, such as ID1 and ID2, following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Recombinant BMP ligand (e.g., BMP2 or BMP9)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target genes (e.g., ID1, ID2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Treat cells with this compound and/or the appropriate BMP ligand for a specified time (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing Pathways and Workflows
BMPR2 Signaling Pathway
Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Downstream Effects
Caption: Workflow for validating the downstream effects of this compound on gene expression.
References
- 1. Suppression of Id2, a member of the inhibitor of differentiation family and a target of mutant p53, is required for mutant p53 gain of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell RNA sequencing reveals that BMPR2 mutation regulates right ventricular function via ID genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Id proteins Id1 and Id2 selectively inhibit DNA binding by one class of helix-loop-helix proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong Activation of ID1, ID2, and ID3 Genes Is Coupled with the Formation of Vasculogenic Mimicry Phenotype in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMPR2 acts as a gatekeeper to protect endothelial cells from increased TGFβ responses and altered cell mechanics | PLOS Biology [journals.plos.org]
- 6. Differential IL-1 signaling induced by BMPR2 deficiency drives pulmonary vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CDD-1653 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel BMPR2 inhibitor, CDD-1653, with other relevant compounds, offering insights into its specificity and performance in biological systems. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of the Bone Morphogenetic Protein (BMP) signaling pathway.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.[1] It acts by competing with ATP for binding to the kinase domain of BMPR2, thereby preventing the phosphorylation of downstream signaling molecules, primarily the SMAD1/5/8 transcription factors.[1] The high selectivity of this compound for BMPR2 makes it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes.
Comparative Analysis of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. This section compares the in vitro kinase selectivity of this compound with other commonly used or structurally related inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | BMPR2 | 2.8 | Exhibits extreme target selectivity. In a KINOMEscan panel of 403 kinases, no significant off-target binding was observed at 1 µM. |
| CDD-1281 | BMPR2 | 1.2 | A highly potent and selective analog of this compound. Displays high selectivity over other TGFβ family kinases.[2][3] |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6 | 0.8, 0.8, 5.3, 16.7 | A potent inhibitor of BMP type I receptors (ALKs), often used as a pan-BMP signaling inhibitor.[4] |
Signaling Pathway and Experimental Workflow
To understand the experimental context, the following diagrams illustrate the canonical BMP signaling pathway and the general workflow used to assess inhibitor specificity.
Caption: Canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Selectivity Profiling (KINOMEscan®)
This protocol outlines the general procedure for assessing inhibitor selectivity against a large panel of kinases.
-
Compound Preparation: Test compounds (this compound, CDD-1281, LDN-193189) are prepared in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Principle: The KINOMEscan® assay is a competition-based binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag.
-
Binding Reactions:
-
Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.
-
The liganded beads are blocked to reduce non-specific binding.
-
Binding reactions are assembled by combining the DNA-tagged kinase, liganded affinity beads, and the test compound in a binding buffer. Reactions are typically performed in 384-well plates.
-
-
Incubation and Washing: Assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium. The affinity beads are then washed to remove unbound components.
-
Elution and Quantification: The bound kinase is eluted from the beads. The concentration of the kinase in the eluate is measured by qPCR.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. The results are often expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound.
Cellular Phospho-SMAD1/5 Western Blot
This protocol describes the detection of phosphorylated SMAD1/5 in cell lysates following inhibitor treatment and BMP stimulation.
-
Cell Culture and Treatment:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in appropriate growth medium.
-
Cells are serum-starved for 4-6 hours prior to treatment.
-
Cells are pre-treated with various concentrations of the inhibitors (e.g., 10 nM - 10 µM) or DMSO vehicle control for 1 hour.
-
Cells are then stimulated with a BMP ligand (e.g., 10 ng/mL BMP9) for 30 minutes.
-
-
Cell Lysis:
-
The medium is aspirated, and cells are washed once with ice-cold PBS.
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are collected, and protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are resolved on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against phospho-SMAD1/5 (e.g., Cell Signaling Technology, #9511) diluted in blocking buffer.
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is stripped and re-probed for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the SMAD signaling pathway.
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 24-well plates.
-
Cells are co-transfected with a BMP-responsive element (BRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Inhibitor Treatment and Stimulation:
-
24 hours post-transfection, the medium is replaced with serum-free medium containing various concentrations of the inhibitors or DMSO.
-
After 1 hour of pre-treatment, cells are stimulated with a BMP ligand for 16-24 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The normalized luciferase activity is then expressed as a fold change relative to the vehicle-treated, BMP-stimulated control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
This compound demonstrates exceptional specificity for BMPR2 in comprehensive kinase profiling, a critical attribute for a chemical probe intended for target validation and pathway elucidation studies. Its high potency and clean off-target profile, especially when compared to broader-spectrum inhibitors like LDN-193189, make it a superior tool for investigating the specific functions of BMPR2 in complex biological systems. For researchers aiming to modulate BMPR2 activity with high precision, this compound and its potent analog CDD-1281 represent the current best-in-class inhibitors. The provided experimental protocols offer a foundation for the in-house validation and application of these compounds in various research contexts.
References
Reproducibility of CDD-1653's Effects: A Comparative Guide for Researchers
An in-depth analysis of the selective BMPR2 inhibitor, CDD-1653, and its performance against alternative compounds, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of the novel Bone Morphogenetic Protein Receptor Type 2 (BMPR2) inhibitor, this compound, with other relevant compounds. It is designed for researchers, scientists, and drug development professionals to provide an objective overview of its performance, supported by available experimental data. While direct inter-laboratory reproducibility studies for this compound are not publicly available at this time, this guide presents data from key studies to facilitate an understanding of its mechanism and potency relative to other molecules.
Executive Summary
This compound is a potent and highly selective inhibitor of BMPR2 with a reported IC50 of 2.8 nM.[1] Its primary mechanism of action involves blocking the ATP binding site in the kinase domain of BMPR2, which subsequently inhibits the phosphorylation of SMAD1/5/8 transcription factors, crucial mediators of the BMP signaling pathway.[1] This guide will delve into the comparative efficacy of this compound against its parent compounds, other BMP signaling inhibitors, and broader-spectrum kinase inhibitors used in related therapeutic areas.
Data Presentation
Table 1: In Vitro Potency and Selectivity of BMPR2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Findings | Reference(s) |
| This compound | BMPR2 | 2.8 | Highly potent and selective for BMPR2. | [2] |
| CDD-1281 | BMPR2 | 1.2 | Potent and selective BMPR2 inhibitor from the same series as this compound. | [2] |
| CDD-1431 | BMPR2 | 1.6 | Parent compound to this compound with lower metabolic stability. | [3] |
| CDD-1115 | BMPR2 | 1.8 | A potent and selective BMPR2 inhibitor. | [3] |
| LDN-193189 | ALK2, ALK3, ALK6 | >1000 (for BMPR2) | Pan-BMP type 1 receptor inhibitor with poor activity against BMPR2. | [4] |
| BMPR2-IN-1 | BMPR2 | 506 | An alternative BMPR2 inhibitor. | [5] |
Table 2: Cellular Activity of BMP Signaling Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | HEK293T-BRE-Luc | BMP2-stimulated Luciferase Reporter Assay | 6.92 | [4] |
| CDD-1281 | HEK293T-BRE-Luc | BMP2-stimulated Luciferase Reporter Assay | 6.19 | [4] |
| CDD-1431 | HEK293T-BRE-Luc | BMP2-stimulated Luciferase Reporter Assay | 4.87 | [4] |
| CDD-1496 | HEK293T-BRE-Luc | BMP2-stimulated Luciferase Reporter Assay | 8.72 | [4] |
| LDN-193189 | HEK293T-BRE-Luc | BMP2-stimulated Luciferase Reporter Assay | Not specified, used as a control. | [4] |
Table 3: Alternative Therapies in Pulmonary Hypertension
| Compound | Target(s) | Mechanism of Action | Key Clinical Findings | Reference(s) |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | Tyrosine kinase inhibitor | Showed improvements in hemodynamics in some PAH patients but with safety concerns. A 200 mg daily dose was found to be well-tolerated. | [6][7][8] |
| Sorafenib (B1663141) | VEGFR, PDGFR, Raf kinases | Multi-kinase inhibitor | Prevented progression of experimental pulmonary hypertension and myocardial remodeling. | [9][10] |
Experimental Protocols
BMPR2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against the BMPR2 kinase.
Materials:
-
Recombinant human BMPR2 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the BMPR2 enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data are typically plotted as the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-SMAD1/5/8
This protocol describes the detection of phosphorylated SMAD1/5/8 in cell lysates by Western blot to assess the cellular activity of BMPR2 inhibitors.[11]
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media.[11]
-
Pre-treat the cells with the BMPR2 inhibitor (e.g., 25 µM this compound) or vehicle control (DMSO) for 30 minutes.[11]
-
Stimulate the cells with a BMP ligand (e.g., 5 ng/mL BMP2 for HEK293T or 0.5 ng/mL BMP9 for HUVECs) for 15 minutes.[11]
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, #9516) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total SMAD1/5 and a loading control like GAPDH.[11]
Mandatory Visualization
Caption: this compound inhibits the BMP signaling pathway by targeting BMPR2.
Caption: Western blot workflow to assess this compound activity.
Caption: Logical comparison of this compound with alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positioning Imatinib for Pulmonary Arterial Hypertension: A Dose-Finding Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positioning Imatinib for Pulmonary Arterial Hypertension: A Dose-Finding Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imatinib in pulmonary arterial hypertension: c-Kit inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined tyrosine and serine/threonine kinase inhibition by sorafenib prevents progression of experimental pulmonary hypertension and myocardial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Searching for Old and New Small-Molecule Protein Kinase Inhibitors as Effective Treatments in Pulmonary Hypertension—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CDD-1653: A Procedural Guide for Laboratory Personnel
For researchers and drug development professionals, the proper disposal of potent, research-grade compounds like CDD-1653 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this potent and selective BMPR2 inhibitor.
Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.[1][2]
| Property | Value |
| Chemical Name | 3-((5-Methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide[1] |
| Molecular Formula | C21H22N6O4S[1] |
| Molecular Weight | 454.51 g/mol [1] |
| Primary Research Area | Inhibition of BMP type 2 receptor (BMPR2)[1][3][4] |
| Physical Form | Solid powder[1] |
| Solubility | Soluble in DMSO[1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the primary container, unused compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Maintain separate, clearly labeled waste containers for solid and liquid waste.
2. Personal Protective Equipment (PPE):
-
At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound and its waste.
3. Preparing for Disposal:
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For the original container of this compound, ensure the cap is securely fastened.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.
-
Ensure the container is properly labeled with the chemical name ("this compound waste"), concentration (if known), and the appropriate hazard symbols.
-
4. Waste Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Biologically Active")
-
The accumulation start date
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's EHS personnel.
5. Arranging for Pickup and Disposal:
-
Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department and providing them with the necessary information about the waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | BMPR2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling CDD-1653
Disclaimer: A specific Safety Data Sheet (SDS) for CDD-1653 is not publicly available. The following guidance is based on best practices for handling potent, biologically active research compounds of unknown toxicity. A thorough risk assessment should be conducted by the user in the context of their specific laboratory procedures before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective BMPR2 inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory activity and the physical form of the compound being handled. The following table summarizes the recommended PPE for various procedures involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving are crucial to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will determine the necessary level of containment.[1] |
Experimental Protocols
General Handling of Potent Compounds:
-
Risk Assessment: Before any new chemical is introduced into the laboratory, a thorough risk assessment must be conducted.[2][3][4] This involves reviewing available literature, understanding the potential hazards, and establishing safe handling procedures.
-
Designated Area: All work with potent compounds should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.
-
Personal Hygiene: Always wash hands thoroughly after handling chemicals and before leaving the laboratory.[5] Avoid eating, drinking, or applying cosmetics in the laboratory.[5]
-
Avoidance of Exposure: Never smell or taste chemicals.[5] Use engineering controls to minimize inhalation exposure.
Spill Cleanup Procedure:
In the event of a chemical spill, it is crucial to have a clear and practiced response plan. The appropriate response will depend on the size and nature of the spill.
-
Evacuate and Notify: For large or highly hazardous spills, evacuate the immediate area and notify the appropriate safety personnel.
-
Assess the Spill: For minor spills that can be handled by laboratory personnel, identify the spilled material and consult its safety information.
-
Don Appropriate PPE: Before cleaning a spill, don the appropriate PPE, including gloves, goggles, and a lab coat. For volatile or dusty materials, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent materials to contain the spill, working from the outside in to prevent spreading.[6]
-
Neutralize (if applicable): For acidic or basic spills, use a suitable neutralizing agent. For acids, use sodium bicarbonate or soda ash.[7][8] For bases, use a weak acid like citric acid.[7][8]
-
Clean Up: Once the spill is absorbed and neutralized, carefully collect the material using a scoop or tongs and place it in a labeled, sealed waste container.[9]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent. Dispose of all cleanup materials as hazardous waste.[9]
Disposal Plan
The disposal of potent research compounds and contaminated materials must be handled by established hazardous waste protocols to prevent environmental contamination and accidental exposure.
-
Contaminated Solids: Collect all contaminated solid waste, such as pipette tips, vials, and gloves, in a designated, puncture-resistant, and sealed container. Label the container clearly as "Hazardous Waste" and include the name of the compound.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible container. The container should be clearly labeled with the contents.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste contractor.[1]
Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. intersolia.com [intersolia.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. ehs.gatech.edu [ehs.gatech.edu]
- 7. westlab.com [westlab.com]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 9. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
